1,4-Dimethyl-5-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-6-7(2)5(4)8(9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXGQQBDVVQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 1,4-Dimethyl-5-nitro-1H-pyrazole: Synthesis, Regiochemistry, and Pharmaceutical Applications
[1]
Executive Summary & Chemical Profile
1,4-Dimethyl-5-nitro-1H-pyrazole (CAS 70951-89-2) is a specialized heterocyclic building block.[1][2][][4] Unlike its thermodynamic isomer (1,4-dimethyl-3-nitro-1H-pyrazole), the 5-nitro variant represents a "high-energy" steric scaffold due to the proximity of the N-methyl and C-nitro groups.[1] This structural tension makes it a valuable, albeit challenging, precursor for 1,4-dimethyl-5-aminopyrazoles , which are essential pharmacophores in the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors and GABAergic agents.
Chemical Datasheet
| Property | Data |
| CAS Number | 70951-89-2 |
| IUPAC Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
| Key Isomer | Distinct from 1,4-dimethyl-3-nitro-1H-pyrazole (CAS 26956-09-2) |
The Regioselectivity Challenge: Synthesis & Mechanism
The primary technical hurdle in utilizing CAS 70951-89-2 is its synthesis.[1] Direct nitration of 1,4-dimethylpyrazole typically yields the 3-nitro isomer as the major product due to steric hindrance at the 5-position.[1] Therefore, the authoritative route involves the alkylation of 4-methyl-3(5)-nitropyrazole .
Mechanistic Insight: The Tautomer Trap
The starting material, 4-methyl-3-nitropyrazole, exists in tautomeric equilibrium.[1] When subjected to N-methylation (e.g., MeI/K₂CO₃ or Me₂SO₄), two isomers are generated:
-
1,4-Dimethyl-3-nitro-1H-pyrazole (Major): Formed by alkylation of the less hindered nitrogen.[1]
-
1,4-Dimethyl-5-nitro-1H-pyrazole (Minor/Target): Formed by alkylation of the hindered nitrogen adjacent to the nitro group.[1]
The 5-nitro isomer is sterically congested.[1] The lone pair repulsion between the N-methyl group and the nitro oxygen atoms destabilizes this isomer, often requiring rigorous chromatographic separation (silica gel, gradient elution with EtOAc/Hexanes) to isolate it from the 3-nitro major product.
Visualization: Synthetic Divergence
The following diagram illustrates the divergent synthesis and the critical separation step required to obtain the target scaffold.
Caption: Divergent N-methylation pathway showing the statistical favorability of the 3-nitro isomer vs. the target 5-nitro isomer.
Functionalization: Reduction to the 5-Amino Scaffold
The principal application of CAS 70951-89-2 is its reduction to 1,4-dimethyl-5-aminopyrazole .[1] This amine is a "privileged structure" in medicinal chemistry, serving as the dinucleophile required to build fused ring systems like pyrazolo[3,4-d]pyrimidines (bioisosteres of adenine).
Experimental Protocol: Catalytic Hydrogenation
Note: This protocol is designed to be self-validating. The disappearance of the yellow nitro color serves as a visual endpoint.
Reagents:
-
Substrate: 1,4-Dimethyl-5-nitro-1H-pyrazole (1.0 eq)[1]
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: Methanol (anhydrous preferred)
-
Hydrogen Source: H₂ balloon (1 atm) or Formic Acid (transfer hydrogenation)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro-pyrazole (CAS 70951-89-2) in Methanol (0.1 M concentration).[1] The solution will appear pale yellow.[1]
-
Purging: Degas the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (which poisons Pd catalysts).
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Reduction: Introduce Hydrogen gas (balloon pressure). Stir vigorously at Room Temperature.
-
Validation (The "Self-Check"):
-
Visual: The yellow color should fade to colorless within 2-4 hours.
-
TLC: Monitor using 5% MeOH in DCM. The amine will be significantly more polar (lower R_f) and will stain purple/brown with Ninhydrin (confirming primary amine).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the 5-amino derivative as an off-white solid or viscous oil.
Pharmaceutical Utility: Constructing the Kinase Scaffold
The 1,4-dimethyl-5-aminopyrazole derived from CAS 70951-89-2 is the key to accessing Pyrazolo[3,4-d]pyrimidines .[1] This bicyclic system mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.[1]
Pathway to Bioactive Heterocycles
The amine reacts with electrophiles (like formamide or ethoxymethylene malononitrile) to close the pyrimidine ring.
Caption: Workflow transforming the nitro precursor into the biologically active pyrazolo-pyrimidine core.
Key Applications
-
Kinase Inhibitors: Analogs of this scaffold are investigated for inhibiting tyrosine kinases (e.g., Src, Lck) in oncology.
-
CNS Agents: Fused pyrazoles are explored as GABA-A receptor modulators (sedative/hypnotic profile similar to Zaleplon).[1]
Safety & Handling Standards
As a nitro-heterocycle, CAS 70951-89-2 requires specific safety protocols.[1]
-
Energetic Potential: While less explosive than polynitro-pyrazoles, the compound possesses a positive oxygen balance relative to the amine. Avoid heating dry solids above 100°C.
-
Toxicity: Nitro-pyrazoles can be mutagenic.[1][5] Handle in a fume hood with double-gloving (Nitrile).
-
Storage: Store in amber vials (light sensitive) at 2-8°C.
References
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: Journal of Medicinal Chemistry, "Design and Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors."
-
Regioselectivity in Pyrazole Methylation: Journal of Heterocyclic Chemistry, "Tautomerism and Alkylation of 4-Methyl-3-nitropyrazole."
-
Catalytic Reduction Protocols: Organic Process Research & Development, "Scalable Reduction of Nitroarenes to Anilines."
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 1,4-dimethyl-5-nitropyrazole
Executive Summary
Substituted pyrazoles represent a class of heterocyclic compounds of paramount importance in modern chemical science, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and energetic materials.[1] Their unique electronic properties and versatile reactivity make them "privileged structures" in drug discovery. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 1,4-dimethyl-5-nitropyrazole . We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established reaction mechanisms, and provide a detailed predictive analysis of its spectroscopic signature. Furthermore, this document explores the molecule's chemical reactivity, focusing on transformations that unlock its potential as a versatile synthetic intermediate for the development of novel bioactive agents and advanced materials.
The Pyrazole Scaffold: A Privileged Core in Chemical Design
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of chemical and physical properties. The system is aromatic, with a delocalized π-electron system that confers significant stability.[2] This stability, combined with the presence of both electron-donating and electron-accepting regions, makes the pyrazole core a versatile platform for chemical modification.
In medicinal chemistry, the pyrazole nucleus is a cornerstone, found in a multitude of approved drugs. Its ability to act as a bioisostere for other functional groups and to engage in hydrogen bonding interactions is critical to its biological activity.[1] In materials science, particularly in the field of energetic materials, the high nitrogen content of pyrazole derivatives contributes to high heats of formation, a desirable characteristic for high-energy-density materials.[2]
The Target Molecule: 1,4-dimethyl-5-nitropyrazole
Nomenclature and Structural Representation
The structure of 1,4-dimethyl-5-nitropyrazole is defined by a pyrazole ring with methyl groups at the N-1 and C-4 positions and a nitro group at the C-5 position.
-
IUPAC Name: 1,4-dimethyl-5-nitro-1H-pyrazole
-
Molecular Formula: C₅H₇N₃O₂
-
Molecular Weight: 157.13 g/mol
The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. The presence of the electron-withdrawing nitro group (NO₂) and two electron-donating methyl groups (CH₃) on the aromatic ring creates a distinct electronic profile that dictates its reactivity and spectroscopic properties.
Synthesis and Mechanistic Considerations
While specific literature for the direct synthesis of 1,4-dimethyl-5-nitropyrazole is sparse, a logical and robust synthetic route can be designed based on fundamental principles of pyrazole chemistry. The proposed pathway involves the construction of the dimethylated pyrazole core followed by regioselective nitration.
Retrosynthetic Analysis and Proposed Pathway
The synthesis logically begins with the formation of the 1,4-dimethylpyrazole core, which can be accomplished through the methylation of 4-methylpyrazole. 4-Methylpyrazole itself is readily synthesized from the condensation of hydrazine with a 1,3-dicarbonyl equivalent. The final, critical step is the regioselective nitration of the 1,4-dimethylpyrazole intermediate.
The directing effects of the substituents are key to the success of the final step. The N-1 methyl group is an activating group that directs electrophiles to the C-5 position. The C-4 methyl group is also activating. With the C-4 position blocked, electrophilic substitution is strongly directed to the C-3 and C-5 positions. Given the steric proximity of the N-1 methyl group, the C-5 position is the most electronically activated site for electrophilic nitration.
Proposed Synthetic Workflow Diagram
The following diagram illustrates the proposed multi-step synthesis.
Caption: A three-step synthetic workflow for producing the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive model based on established procedures for pyrazole synthesis and nitration.[3][4]
Step 1: Synthesis of 4-Methylpyrazole
-
To a solution of hydrazine hydrate (1.0 eq) in ethanol, add a suitable 1,3-dicarbonyl precursor for 4-methylpyrazole, such as 2-methylmalondialdehyde or a synthetic equivalent.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude 4-methylpyrazole by column chromatography or distillation to yield the pure product.
Step 2: Synthesis of 1,4-Dimethylpyrazole
-
In an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 4-methylpyrazole (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes, then cool again to 0 °C.
-
Add iodomethane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1,4-dimethylpyrazole via column chromatography.[5]
Step 3: Synthesis of 1,4-dimethyl-5-nitropyrazole
-
To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid to create the nitrating mixture.
-
Add 1,4-dimethylpyrazole (1.0 eq) portion-wise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure 1,4-dimethyl-5-nitropyrazole.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the 1,4-dimethyl-5-nitropyrazole structure relies on a combination of modern spectroscopic techniques. Below is a predictive analysis based on known substituent effects on the pyrazole ring.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Proton (H-3): A single sharp singlet is expected for the proton at the C-3 position. Its chemical shift would be significantly downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen atoms.
-
N-Methyl Protons (N-CH₃): A singlet integrating to three protons. This signal will be in the typical range for N-methyl groups on heteroaromatic systems.
-
C-Methyl Protons (C-CH₃): A singlet integrating to three protons, likely at a slightly different chemical shift than the N-methyl group.
¹³C NMR: The carbon spectrum will show five distinct signals, as all carbon atoms are in unique chemical environments.[8]
-
C-3: This carbon, bonded to a hydrogen, will appear as a CH in a DEPT experiment.
-
C-4: This is a quaternary carbon bonded to a methyl group.
-
C-5: This quaternary carbon is bonded to the strongly electron-withdrawing nitro group, which will shift its resonance significantly downfield.
-
N-CH₃: The carbon of the N-methyl group.
-
C-CH₃: The carbon of the C-4 methyl group.
| Predicted Spectroscopic Data for 1,4-dimethyl-5-nitropyrazole | |
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-8.0 ppm (s, 1H, H-3), δ ~3.8-4.0 ppm (s, 3H, N-CH₃), δ ~2.2-2.4 ppm (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-155 ppm (C-5), δ ~135-140 ppm (C-3), δ ~115-125 ppm (C-4), δ ~35-40 ppm (N-CH₃), δ ~10-15 ppm (C-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~1520-1560 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1380 cm⁻¹ (symmetric NO₂ stretch), ~2900-3000 cm⁻¹ (C-H stretch) |
| Mass Spec. (EI) | m/z = 157 (M⁺), prominent fragments corresponding to loss of NO₂ (m/z 111) and subsequent fragmentation. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the nitro group. Two very strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected.[9][10] Additional bands for C-H stretching of the methyl and aromatic protons, as well as C=C and C=N stretching vibrations from the pyrazole ring, will also be present.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion (M⁺) peak at m/z = 157. A characteristic and often prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), which would lead to a significant fragment ion at m/z = 111.
Chemical Reactivity and Synthetic Utility
The electronic nature of 1,4-dimethyl-5-nitropyrazole makes it a valuable intermediate for further chemical synthesis.
Reactivity of the Pyrazole Core
The pyrazole ring is electron-deficient due to the presence of two nitrogen atoms and the powerful electron-withdrawing nitro group at C-5. This deactivation makes further electrophilic substitution on the ring (e.g., at the C-3 position) challenging and would require harsh conditions. Conversely, the electron-poor nature of the ring may make it susceptible to certain types of nucleophilic attack, although such reactions are less common for simple pyrazoles.
Key Transformation: Reduction of the Nitro Group
The most synthetically valuable transformation of 1,4-dimethyl-5-nitropyrazole is the reduction of the nitro group to a primary amine. This reaction converts the strongly deactivating nitro group into a versatile, activating amino group, opening up a vast array of subsequent chemical modifications.
Protocol: Catalytic Hydrogenation to 5-amino-1,4-dimethylpyrazole
-
Dissolve 1,4-dimethyl-5-nitropyrazole (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-1,4-dimethylpyrazole, which can often be used in the next step without further purification.[11]
Synthetic Potential of the Resulting Amine
The resulting 5-amino-1,4-dimethylpyrazole is a powerful building block. The amino group can be acylated, alkylated, diazotized for Sandmeyer-type reactions, or used as a nucleophile to construct larger, more complex heterocyclic systems.
Caption: Key reaction pathways originating from the amine intermediate.
Applications in Research and Drug Development
Nitropyrazole derivatives are valuable not only as synthetic intermediates but also as bioactive molecules in their own right.[12][13]
-
Medicinal Chemistry: The pyrazole scaffold is present in drugs targeting a wide range of diseases. The introduction of a nitro group can modulate a compound's pharmacokinetic properties and introduce new binding interactions. The corresponding amino derivatives are crucial for building libraries of compounds for high-throughput screening.[12]
-
Materials Science: As mentioned, nitrogen-rich compounds like nitropyrazoles are investigated as energetic materials. The specific substitution pattern of 1,4-dimethyl-5-nitropyrazole would influence its density, thermal stability, and energetic performance.[2]
Conclusion
1,4-dimethyl-5-nitropyrazole is a structurally well-defined, aromatic heterocycle with significant potential as a building block in both pharmaceutical and materials science research. While not extensively documented, its synthesis is feasible through established methodologies involving pyrazole ring formation, N-alkylation, and regioselective nitration. Its chemical personality is dominated by the electron-withdrawing nitro group, which dictates its spectroscopic signature and paves the way for its most crucial chemical transformation: reduction to the versatile 5-amino derivative. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and strategically employ this valuable compound in their scientific endeavors.
References
- Vertex AI Search. (2026, February 13).
- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- ResearchGate. (2025, August 5). Nitropyrazoles (review).
- ResearchG
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- Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.
- ResearchGate.
- ACS Publications. (2014, March 6). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
- PMC. (2023, August 4).
- PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile.
-
PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][12][14]triazin-7(6H).
- ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table.
- Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
- Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- NIST. Pyrazole, 1,4-dimethyl-. NIST WebBook.
- ChemicalBook. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis.
- Semantic Scholar. Synthesis of 3-Nitropyrazole.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- PMC. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
- Verlag der Zeitschrift für Naturforschung. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
- ACS Publications. Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry.
- Google P
- MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- PubChem. 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.
- ResearchGate. Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl).
- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
- TSI Journals. (2011, January 4). Organic CHEMISTRY.
- RSC Publishing. A vibrational assignment for pyrazole. Journal of the Chemical Society B.
- ChemicalBook. 1,4-DIMETHYLPYRAZOLE(1072-68-0) 1H NMR spectrum.
- ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
- MDPI.
- NIST. 3,5-Dimethylpyrazole. NIST WebBook.
Sources
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1,4-Dimethyl-5-nitro-1H-pyrazole molecular weight and formula
The following technical guide is structured to provide an in-depth, expert-level analysis of 1,4-Dimethyl-5-nitro-1H-pyrazole , tailored for researchers in medicinal chemistry and energetic materials.
Executive Summary & Core Identity
1,4-Dimethyl-5-nitro-1H-pyrazole is a specialized nitro-functionalized heterocycle serving as a critical intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds.[1] Unlike its more common isomer (1,4-dimethyl-3-nitro-1H-pyrazole), the 5-nitro variant presents unique steric and electronic properties due to the proximity of the nitro group to the N-methyl moiety, influencing both its reactivity and packing density in crystalline forms.
Molecular Identity Matrix
| Property | Specification |
| Chemical Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |
| CAS Registry Number | 70951-89-2 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Exact Mass | 141.0538 |
| SMILES | CN1N=CC(C)=C1=O |
| InChI Key | (Computed) SZQCPPRPWDXLMM-UHFFFAOYSA-N (Analog) |
| Appearance | Pale yellow to off-white crystalline solid |
Structural Analysis & Physicochemical Profile
The physicochemical behavior of 1,4-dimethyl-5-nitro-1H-pyrazole is governed by the dipole moment created by the nitro group at position 5 and the electron-donating methyl groups at positions 1 and 4.
Electronic & Steric Effects
-
Steric Crowding: The ortho-like relationship between the N1-methyl and C5-nitro groups introduces significant steric strain (peri-interaction), which often forces the nitro group to rotate slightly out of the plane of the pyrazole ring. This deplanarization can reduce conjugation, affecting the compound's UV-Vis absorption maximum compared to the 3-nitro isomer.
-
Basicity: The nitro group is strongly electron-withdrawing, significantly reducing the basicity of the N2 nitrogen compared to non-nitrated pyrazoles. This makes the compound resistant to protonation under mild acidic conditions.
Key Physical Properties
| Property | Value / Range | Note |
| Melting Point | 50–55 °C (Predicted) | Low-melting solid due to disrupted planarity. |
| Boiling Point | ~280 °C (at 760 mmHg) | Extrapolated from nitro-pyrazole derivatives. |
| Density | ~1.35 g/cm³ | High density typical of nitro-heterocycles. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |
| pKa | < 1.0 (Conjugate acid) | Extremely weak base. |
Synthesis & Manufacturing Logic
Developing a robust protocol for 1,4-dimethyl-5-nitro-1H-pyrazole requires navigating the regioselectivity of pyrazole alkylation. The most reliable route involves the methylation of 4-methyl-3(5)-nitropyrazole.
The Regioselectivity Challenge
The starting material, 4-methyl-3(5)-nitropyrazole, exists in tautomeric equilibrium. Methylation can occur at either nitrogen (N1 or N2).
-
Kinetic/Steric Control: Alkylation usually favors the nitrogen distal to the bulky nitro group (forming the 1,4-dimethyl-3-nitro isomer).
-
Thermodynamic/Electronic Control: Obtaining the 1,4-dimethyl-5-nitro isomer (the target) often requires specific conditions or separation from the mixture, as it is typically the minor product in basic alkylation conditions due to the steric clash between the incoming methyl group and the C5-nitro group.
Synthesis Workflow Diagram
The following diagram illustrates the divergent synthesis pathway and the necessity for isomer separation.
Caption: Divergent alkylation pathway of 4-methyl-3-nitropyrazole. The 5-nitro isomer is formed as the minor product due to steric hindrance between the N-methyl and C-nitro groups.
Recommended Experimental Protocol (Lab Scale)
To isolate the 5-nitro isomer:
-
Dissolution: Dissolve 4-methyl-3-nitropyrazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.
-
Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification (Critical): The two isomers have distinct Rf values.
-
1,4-Dimethyl-3-nitro: Typically less polar (higher Rf).
-
1,4-Dimethyl-5-nitro: Typically more polar (lower Rf) due to the larger dipole moment.
-
Action: Perform flash chromatography using a Hexane/EtOAc gradient to isolate the lower spot.
-
Analytical Characterization (Self-Validating)
To confirm the identity of the 5-nitro isomer versus the 3-nitro isomer, use NOESY 1D/2D NMR .
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.0-4.2 ppm (3H, s, N-CH₃): The N-methyl signal in the 5-nitro isomer is often deshielded compared to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.
-
δ ~2.3 ppm (3H, s, C-CH₃): Methyl on the ring.
-
δ ~7.5 ppm (1H, s, C3-H): The proton at position 3.
-
-
NOE Diagnostic:
-
Irradiate the N-CH₃ peak.
-
If 5-Nitro (Target): You should observe NOE enhancement only at the C5-Nitro (none) . Wait, this is the 5-nitro isomer.
-
Correction: In the 1,4-dimethyl-5-nitro isomer, the N-methyl is at position 1. The Nitro is at 5. The Methyl is at 4. The Proton is at 3.[2]
-
NOE Interaction: The N-CH₃ (Pos 1) is adjacent to the Nitro (Pos 5). It is far from the C3-H.
-
Contrast with 3-Nitro isomer: In 1,4-dimethyl-3-nitro, the N-CH₃ (Pos 1) is adjacent to the Proton at C5.
-
Validation Rule: If irradiation of N-CH₃ shows a strong NOE to the aromatic proton, you have the 3-nitro isomer (Wrong). If NOE is weak/absent to the aromatic proton, you have the 5-nitro isomer (Correct).
-
Applications in Research & Development
A. Energetic Materials (HEDMs)
Nitro-pyrazoles are high-density energetic materials. The 1,4-dimethyl-5-nitro-1H-pyrazole serves as a model compound for studying:
-
Thermal Stability: The N-methyl group generally improves thermal stability compared to the N-H analog.
-
Insensitivity: Used to tune shock sensitivity in melt-cast explosive formulations.
B. Pharmaceutical Chemistry
The compound acts as a scaffold for:
-
Kinase Inhibitors: The nitro group can be reduced to an amine (-NH2), providing a handle for amide coupling to create ATP-competitive inhibitors.
-
Nitrification Inhibitors: Structurally related to DMPP (3,4-dimethylpyrazole phosphate), this molecule is studied for its ability to inhibit ammonia monooxygenase (AMO) in soil bacteria, reducing nitrogen loss in agriculture.[3][4]
Safety & Handling
-
Hazard Classification: Warning. Nitro compounds are potentially explosive or shock-sensitive.
-
Handling: Use non-metallic spatulas. Avoid friction and heat.
-
Storage: Store in a cool, dry place (2-8°C).
-
GHS Signals: H302 (Harmful if swallowed), H315 (Causes skin irritation).
References
-
National Institute of Standards and Technology (NIST). (2025). Pyrazole, 1,4-dimethyl- Gas Phase Ion Energetics. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 1,4-Dimethylpyrazole and Nitro Derivatives. National Library of Medicine. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [Link]
-
Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole. Science of The Total Environment. Retrieved from [Link]
Sources
- 1. 1-methyl-4-nitro-1H-pyrazol-3-ol | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Advanced Technical Whitepaper & Safety Data Sheet: 1,4-Dimethyl-5-nitro-1H-pyrazole
Executive Summary & Chemical Identity
In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring structure-activity relationships (SAR). 1,4-Dimethyl-5-nitro-1H-pyrazole (CAS: 70951-89-2)[1] serves as a privileged scaffold. The pyrazole core provides essential hydrogen-bonding interactions and metabolic stability, while the nitro group acts as a masked amine, readily reducible for subsequent derivatization[2]. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven handling protocols required for the safe and effective utilization of this compound in advanced synthetic workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 1,4-Dimethyl-5-nitro-1H-pyrazole is essential for predicting its behavior in both biological assays and synthetic reactions. The presence of the electron-withdrawing nitro group adjacent to the pyrazole nitrogen significantly influences the molecule's dipole moment and lipophilicity.
| Property | Value / Description |
| Chemical Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |
| CAS Number | 70951-89-2[1] |
| Molecular Formula | C5H7N3O2 |
| Molecular Weight | 141.13 g/mol |
| Core Scaffold | Pyrazole |
| Key Substituents | 1-Methyl, 4-Methyl, 5-Nitro |
| Physical State | Solid (typically crystalline) |
Mechanistic Toxicology & Hazard Identification
Standardized safety data classifies 1,4-Dimethyl-5-nitro-1H-pyrazole under several critical GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
The Causality of Toxicity:
To handle this compound safely, researchers must understand the mechanism driving these hazards. The toxicity of nitro-heterocycles is primarily governed by their redox cycling capabilities[4]. In biological systems, nitroreductase enzymes catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion. In aerobic environments, this radical rapidly auto-oxidizes back to the parent nitro compound, transferring the electron to molecular oxygen to generate superoxide (
This futile redox cycle continuously generates ROS, depleting cellular antioxidants (like glutathione) and inducing severe oxidative stress. Macroscopically, this cellular damage manifests as the localized skin, eye, and respiratory irritation described by H315, H319, and H335[3]. Furthermore, if ingested (H302), deeper reduction to hydroxylamines can interact with hemoglobin, posing a risk of methemoglobinemia—a condition that impairs the blood's oxygen-carrying capacity.
Mechanistic pathway of nitropyrazole-induced oxidative stress and tissue irritation.
Handling, Storage, & Emergency Protocols
Safety protocols must be self-validating systems rather than passive guidelines. Because nitropyrazoles possess inherent energetic potential due to the high nitrogen-to-carbon ratio and the presence of a nitro group[4], strict environmental controls are mandatory[5].
-
Storage: Store in a cool, dry, well-ventilated ex-proof cabinet. The compound must be segregated from strong reducing agents (which could trigger premature, uncontrolled reduction) and strong bases.
-
Handling (Self-Validating System): All manipulations must occur within a certified chemical fume hood. To validate airflow, ensure the hood's continuous monitoring alarm is active before opening the container. Wear nitrile gloves (double-gloving recommended for bulk transfers), chemical splash goggles, and a flame-resistant lab coat[5].
-
Emergency Response: In case of skin contact, the immediate protocol is to flush with copious amounts of water for at least 15 minutes[5]. Causality: Water not only mechanically removes the particulate but also acts as a heat sink if any localized exothermic reaction occurs with skin moisture.
Synthetic Utility & Self-Validating Experimental Workflows
In drug development, 1,4-Dimethyl-5-nitro-1H-pyrazole is rarely the final active pharmaceutical ingredient (API). Instead, it is a precursor. The most critical transformation is the reduction of the 5-nitro group to a 5-amino group, yielding 1,4-dimethyl-1H-pyrazol-5-amine[2]. This amine serves as a versatile nucleophile for coupling with acyl chlorides, sulfonyl chlorides, or aryl halides to build targeted SAR libraries[6].
Protocol: Catalytic Hydrogenation to 1,4-Dimethyl-1H-pyrazol-5-amine
This protocol utilizes Palladium on Carbon (Pd/C) and hydrogen gas. Every step is designed with inherent causality and self-validation to ensure safety and high yield[2].
-
Substrate Preparation: Dissolve 1.0 equivalent of 1,4-dimethyl-5-nitro-1H-pyrazole in anhydrous ethanol.
-
Causality: Ethanol is selected because it provides excellent solubility for both the nitro precursor and the resulting polar amine. Furthermore, as a protic solvent, it stabilizes the transition states during the stepwise reduction of the nitro group on the palladium surface.
-
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate)[6].
-
Causality: Pd/C is highly active for nitro reductions. It must be added before purging, as dry Pd/C is pyrophoric and can ignite solvent vapors if exposed to oxygen and friction simultaneously.
-
-
Inerting & Purging: Seal the reaction vessel and purge with Nitrogen or Argon for 10 minutes.
-
Causality: Removing ambient oxygen is critical to prevent the explosive combustion of hydrogen gas and to inhibit the auto-oxidation of the newly formed, electron-rich amine.
-
-
Hydrogenation: Introduce a hydrogen atmosphere (1-3 atm via a balloon or Parr hydrogenator) and stir vigorously at room temperature[6].
-
Self-Validating Step: Monitor the reaction via hydrogen uptake (volumetric drop) or Thin Layer Chromatography (TLC). The disappearance of the UV-active nitro starting material and the appearance of a highly polar, ninhydrin-active amine spot validates reaction completion.
-
-
Filtration & Isolation: Vent the hydrogen gas, purge again with nitrogen, and filter the mixture through a tightly packed pad of Celite.
-
Causality: The Celite pad is mandatory. It ensures that no colloidal, nano-particulate palladium passes into the filtrate. Contaminating palladium can unpredictably catalyze unwanted side reactions (e.g., unintended cross-couplings) in downstream SAR derivatizations. Concentrate the filtrate under reduced pressure to yield the amine.
-
Self-validating experimental workflow for the catalytic hydrogenation of nitropyrazoles.
References
- CAS NO. 70951-89-2 | 1,4-Dimethyl-5-nitro-1H-pyrazole, Arctom,
- 70951-89-2 | 1,4-Dimethyl-5-nitro-1H-pyrazole (Hazard Inform
- Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis, Benchchem,
- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies, Benchchem,
- Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles, AIP Publishing,
- 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety D
Sources
Thermodynamic Stability & Energetic Architecture of 5-Nitro-Pyrazole Derivatives
The following technical guide provides an in-depth analysis of the thermodynamic stability of 5-nitro-pyrazole derivatives, structured for researchers in high-energy density materials (HEDMs) and pharmaceutical scaffold design.
Executive Summary
The pyrazole ring (
For 5-nitro-pyrazole derivatives , thermodynamic stability is not a static property but a dynamic equilibrium governed by three factors:
-
Annular Tautomerism: The rapid proton migration in
-unsubstituted derivatives renders the 3- and 5-positions equivalent ( -nitropyrazole). -
Substituent Locking: Functionalization at
fixes the nitro group at the 5-position, introducing steric strain adjacent to the -substituent that significantly alters decomposition kinetics compared to the 3-isomer. -
Nitro-Group Rearrangement: The thermodynamic drive from kinetic
-nitration to thermodynamic -nitration is the primary synthesis vector for these compounds.
This guide details the mechanistic underpinnings of these stability profiles, supported by experimental protocols and computational insights.
Molecular Architecture & Electronic Effects
The Tautomeric Paradox
In
-
3-Nitro Form: Often favored in
-unsubstituted forms due to intermolecular hydrogen bonding capabilities that form stable dimers. -
5-Nitro Form: When
is substituted (e.g., -methyl-5-nitropyrazole), the nitro group at position 5 experiences steric repulsion from the -substituent. This makes 1-substituted-5-nitropyrazoles generally less thermally stable and more sensitive than their 1-substituted-3-nitro counterparts.
Electronic Stabilization
The nitro group is strongly electron-withdrawing (
-
Destabilizing Factor: Repulsion between the lone pairs of the nitro oxygens and the
-substituent (if present). -
Stabilizing Factor: The aromaticity of the pyrazole ring distributes the charge. However, multiple nitro groups (e.g., 3,4,5-trinitropyrazole) significantly reduce the aromatic character, lowering the activation energy for ring fission.
Thermal Decomposition Mechanisms
Understanding the failure modes of these molecules is critical for safety. The decomposition of 5-nitro-pyrazole derivatives generally follows two distinct pathways depending on the temperature and heating rate.
Pathway A: Radical Scission (High T)
At high temperatures (detonation or rapid thermolysis), the weakest bond breaks first.
-
Mechanism: Homolytic cleavage of the
bond. -
Energetics: The Bond Dissociation Energy (BDE) for
is typically 60–70 kcal/mol, lower than the ring bonds. -
Result: Formation of a pyrazolyl radical and
, leading to rapid oxidation of the carbon backbone.
Pathway B: Nitro-Nitrite Rearrangement (Lower T)
This is the dominant pathway for slow thermal decomposition (storage conditions).
-
The nitro group (
) isomerizes to a nitrite ester ( ). -
The
bond cleaves (weakest link, ~40 kcal/mol). -
This releases
and leaves an oxy-radical that leads to ring opening.
Visualization of Decomposition Pathways
Figure 1: Dual-pathway thermal decomposition mechanism for N-substituted 5-nitropyrazoles.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of a specific 5-nitro-pyrazole derivative, the following protocols are standard.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: Determine melting point (
-
Sample Prep: Encapsulate 0.5–1.0 mg of dried sample in an aluminum pan with a pinhole (to prevent pressure buildup artifacts).
-
Reference: Empty aluminum pan.
-
Ramp: Heat from 40°C to 400°C at a rate of 5°C/min.
-
Analysis:
-
Endotherm: Indicates melting (phase change).
-
Exotherm: Indicates decomposition.[1] A sharp, narrow peak suggests autocatalytic decomposition (dangerous), while a broad peak suggests a controlled radical decay.
-
Criterion: A gap of
between and indicates excellent thermal stability for melt-cast applications.
-
Protocol B: Vacuum Stability Test (VST)
Purpose: Measure gas evolution at constant temperature (long-term storage simulation).
-
Setup: Place 2.0 g of sample in a glass tube connected to a mercury manometer or pressure transducer.
-
Conditioning: Evacuate tube to
. -
Heating: Maintain block temperature at 100°C (or
below ) for 48 hours. -
Pass Criteria: Gas volume evolved should be
(standard for military explosives per STANAG 4556).
Synthesis Workflow: The Rearrangement Strategy
The most thermodynamically interesting synthesis involves the rearrangement of kinetically formed
Figure 2: The "Habraken" rearrangement synthesis pathway.
Comparative Data: 5-Nitro vs. 3-Nitro vs. Polynitro[2]
The following table summarizes the thermodynamic and physical properties of key derivatives. Note the density vs. stability trade-off.[2]
| Compound | Structure | Density ( | Impact Sensitivity | Stability Note | |
| 3,5-DNP | 3,5-Dinitro-1H-pyrazole | 1.81 g/cm³ | 295°C | > 40 J (Insensitive) | Highly stable due to symmetry and H-bonding. |
| 3,4-DNP | 3,4-Dinitro-1H-pyrazole | 1.86 g/cm³ | 285°C | 15 J | Less stable; adjacent nitro groups cause strain. |
| 1-Me-5-NP | 1-Methyl-5-nitropyrazole | 1.35 g/cm³ | ~220°C | Low | Steric clash between Me and |
| 1-Me-3-NP | 1-Methyl-3-nitropyrazole | 1.32 g/cm³ | ~260°C | Low | No steric clash; more stable than 5-isomer. |
| TNP | 3,4,5-Trinitro-1H-pyrazole | 1.87 g/cm³ | 255°C | 12 J | High performance, but crowding reduces |
Data aggregated from Klapötke et al. and standard energetic materials databases.
Computational Modeling (DFT)
For researchers designing new derivatives, Density Functional Theory (DFT) is the standard for predicting stability.
-
Recommended Level of Theory: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion forces in crystal packing).
-
Key Metric: Calculate the Isodesmic Bond Separation Energy .
-
Compare the total energy of the target molecule to a reference set of isolated bonds. A large positive deviation indicates strain (instability).
-
-
Tautomer Calculation:
-
Calculate
for the 1-H-3-nitro vs. 1-H-5-nitro forms. -
Result: In gas phase, 3-nitro is often calculated as slightly more stable (
) due to reduced dipole repulsion, though they exist in equilibrium.
-
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on nitropyrazole synthesis and stability).
-
Shreeve, J. M., et al. (2013). "Energetic Nitropyrazoles: Synthesis and Properties." Journal of Materials Chemistry A.
-
Habraken, C. L., et al. (1970). "Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11][12] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry.
-
Zhang, J., et al. (2015).[3] "Kinetics and mechanism of thermal decomposition of nitropyrazoles." Russian Chemical Bulletin.
-
Politzer, P., & Murray, J. S. (2015). "Computational prediction of sensitivity and stability of energetic materials." Journal of Molecular Modeling.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Acid-Base Landscape of Dimethyl-Nitro-1H-Pyrazoles: An In-depth Technical Guide
For Immediate Release
[CITY, State] – [Date] – For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of heterocyclic compounds is paramount. The ionization constant (pKa) is a critical parameter that governs a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide provides a comprehensive exploration of the pKa values of dimethyl-nitro-1H-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry.
Introduction: The Significance of pKa in Pyrazole-Based Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them a privileged scaffold in the design of a wide array of therapeutic agents. The basicity of the pyrazole ring, characterized by the pKa of its conjugate acid, and the acidity of the N-H proton in N-unsubstituted derivatives, are crucial for molecular interactions with biological targets.
The introduction of substituents, such as methyl and nitro groups, dramatically modulates the electronic distribution within the pyrazole ring, thereby altering its pKa values. Methyl groups, being electron-donating, generally increase the basicity of the pyrazole ring, while electron-withdrawing nitro groups decrease it. A thorough understanding of these substituent effects is essential for the rational design of pyrazole-based drugs with optimal pharmacokinetic and pharmacodynamic properties.
The Influence of Dimethyl and Nitro Substituents on Pyrazole pKa
The pKa of a pyrazole derivative is a delicate balance of inductive and resonance effects imparted by its substituents.
Methyl Groups (Electron-Donating): The two methyl groups, acting as electron-donating groups through a positive inductive effect (+I), increase the electron density on the pyrazole ring. This enhanced electron density makes the lone pair of electrons on the sp2-hybridized nitrogen atom more available for protonation, thus increasing the basicity and raising the pKa of the conjugate acid.
Nitro Group (Electron-Withdrawing): Conversely, the nitro group is a strong electron-withdrawing group, exerting both a negative inductive (-I) and a potent negative resonance (-M) effect. This significantly reduces the electron density on the pyrazole ring, making the nitrogen lone pair less available for protonation. Consequently, the introduction of a nitro group markedly decreases the basicity of the pyrazole ring, resulting in a lower pKa value for the conjugate acid.
The interplay of these opposing electronic effects, along with their specific positions on the pyrazole ring, dictates the final pKa value of a given dimethyl-nitro-1H-pyrazole isomer.
Quantitative pKa Data of Dimethyl-Nitro-1H-Pyrazole Derivatives
| Compound | Predicted Acidic pKa | Predicted Basic pKa | Data Source |
| 1,5-Dimethyl-4-nitro-1H-pyrazole | 8.84 | 0.392 | US EPA CompTox Chemicals Dashboard[1] |
Note: The acidic pKa refers to the dissociation of a proton from the conjugate acid (protonated pyrazole), while the basic pKa in this context likely refers to the pKb of the compound, which can be converted to the pKa of the conjugate acid. The value of 0.392 for the basic pKa of the conjugate acid indicates a very weakly basic compound.
The gas-phase acidities of 3-nitropyrazole and 4-nitropyrazole have been experimentally determined, providing insights into the intrinsic effect of the nitro group's position on acidity, independent of solvent effects. The gas-phase acidity (ΔH°acid) for 3-nitropyrazole is 330.5 kcal/mol, and for 4-nitropyrazole is 329.5 kcal/mol[2]. These values suggest that the 4-nitro isomer is slightly more acidic in the gas phase.
Methodologies for pKa Determination
Accurate determination of pKa values is crucial for drug development. Both experimental and computational methods are employed for this purpose.
Experimental Approaches
Potentiometric Titration: This is a widely used and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH using a pH meter. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.
Experimental Protocol: Potentiometric Titration of a Dimethyl-Nitro-1H-Pyrazole Derivative
Objective: To determine the pKa of the conjugate acid of a dimethyl-nitro-1H-pyrazole derivative.
Materials:
-
Dimethyl-nitro-1H-pyrazole sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (Milli-Q or equivalent)
-
Methanol or other suitable co-solvent (if the compound has low water solubility)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dimethyl-nitro-1H-pyrazole derivative and dissolve it in a known volume of water (or a water/co-solvent mixture) to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Acidification: Add a known excess of standardized HCl to the solution to ensure that the pyrazole derivative is fully protonated.
-
Titration: Begin the titration by adding the standardized NaOH solution in small, precise increments from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often visualized more clearly by plotting the first or second derivative of the titration curve.
UV-Vis Spectrophotometry: This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
Objective: To determine the pKa of a dimethyl-nitro-1H-pyrazole derivative using UV-Vis spectroscopy.
Materials:
-
Dimethyl-nitro-1H-pyrazole sample
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dimethyl-nitro-1H-pyrazole derivative in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures that the total concentration of the pyrazole derivative is the same in all samples.
-
Spectral Measurement: Record the UV-Vis spectrum for each sample at different pH values.
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Computational Approaches
In silico methods, particularly those based on quantum mechanics, have become increasingly powerful tools for predicting pKa values.
Density Functional Theory (DFT): DFT calculations are a common and effective method for predicting pKa values. The approach typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent environment.
Workflow for Computational pKa Prediction:
Caption: Thermodynamic cycle used to calculate the pKa of a protonated pyrazole.
The pKa is then calculated using the following equation:
pKa = (ΔG°sol) / (2.303 * RT)
Where ΔG°sol is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature in Kelvin.
Conclusion and Future Directions
The pKa values of dimethyl-nitro-1H-pyrazole derivatives are a critical determinant of their biological activity. This guide has outlined the fundamental principles governing the influence of methyl and nitro substituents on the acid-base properties of the pyrazole ring. While a comprehensive experimental dataset is still needed, the combination of predictive modeling and established experimental techniques like potentiometric titration and UV-Vis spectroscopy provides a robust framework for determining these essential parameters.
Future research should focus on the systematic experimental determination of pKa values for a wide range of dimethyl-nitro-1H-pyrazole isomers. This will not only provide invaluable data for drug design but also serve to refine and validate computational pKa prediction models, ultimately accelerating the discovery and development of novel pyrazole-based therapeutics.
References
-
Gas-phase acidities of nitrated azoles as determined by the extended kinetic method and computations. (2015). Journal of the American Society for Mass Spectrometry. [Link] [2]2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
-
US EPA CompTox Chemicals Dashboard: 1,5-Dimethyl-4-nitro-1H-pyrazole. [Link]
Sources
Methodological & Application
Synthesis of 1,4-dimethyl-5-nitro-1H-pyrazole from 1,4-dimethylpyrazole
This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 1,4-dimethyl-5-nitro-1H-pyrazole .
Executive Summary
Synthesizing 1,4-dimethyl-5-nitro-1H-pyrazole from 1,4-dimethylpyrazole presents a significant regiochemical challenge. Direct electrophilic nitration (using mixed acid) of 1,4-disubstituted pyrazoles is governed by the electronic directing effects of the pyrrole-like nitrogen (N1), which strongly activates the C3 position. Consequently, standard nitration typically yields the 3-nitro isomer as the major product, with the desired 5-nitro isomer forming only in trace amounts or not at all.
To overcome this, this protocol details a Directed Lithiation Strategy . By exploiting the acidity of the C5 proton (adjacent to the electronegative N2), we can selectively generate the C5-lithio species and trap it with a nitrating electrophile (e.g., dinitrogen tetroxide or an organic nitrate). This method inverts the standard regioselectivity, ensuring high specificity for the 5-position.
Part 1: Scientific Foundation & Mechanism
The Regioselectivity Problem
In 1,4-dimethylpyrazole, the C4 position is blocked by a methyl group. The incoming electrophile (
-
Electronic Bias: The N1 atom (pyrrole-like) donates electron density into the ring, activating positions 3 and 5. However, C3 is kinetically favored in electrophilic aromatic substitution (SEAr) due to the stabilization of the sigma-complex intermediate.
-
Steric Factors: The N-methyl group at position 1 exerts steric hindrance on position 5, further discouraging direct nitration at this site.
-
Outcome: Direct nitration yields >90% 1,4-dimethyl-3-nitro-1H-pyrazole .
The Solution: C5-Lithiation (Deprotonation)
The C5 proton of 1-alkylpyrazoles is the most acidic ring proton due to the inductive electron-withdrawing effect of the adjacent pyridine-like nitrogen (N2).
-
Reagent: n-Butyllithium (n-BuLi) is a sufficiently strong base to deprotonate C5 at low temperatures (-78°C).
-
Thermodynamic Control: While kinetic deprotonation can occur at the N-methyl group (forming a dipole-stabilized carbanion), thermodynamic conditions (or specific solvent additives) favor the C5-lithio species.
-
Electrophilic Trapping: The resulting 5-lithio-1,4-dimethylpyrazole reacts with an electrophilic nitro source (e.g.,
or isoamyl nitrate) to yield the desired 5-nitro compound.
Figure 1: Comparison of synthetic pathways. The green solid path (Lithiation) yields the target 5-nitro isomer, while the red dashed path (Direct Nitration) yields the undesired 3-nitro isomer.
Part 2: Experimental Protocol
Reagents & Equipment
-
Starting Material: 1,4-Dimethylpyrazole (>98% purity).[1]
-
Base: n-Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone or from a solvent purification system.
-
Electrophile: Dinitrogen Tetroxide (
) solution in dry ether OR Isoamyl Nitrate. -
Atmosphere: Dry Nitrogen (
) or Argon (Ar). -
Equipment: 3-neck round-bottom flask, low-temperature thermometer, acetone/dry-ice bath, cannula transfer system.
Step-by-Step Procedure
Step 1: Preparation of 5-Lithio-1,4-dimethylpyrazole
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, septum, and nitrogen inlet. Flush with Argon for 15 minutes.
-
Solvent Charge: Add anhydrous THF (50 mL) and 1,4-dimethylpyrazole (1.0 g, 10.4 mmol) via syringe.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 11.4 mmol) over 20 minutes. Maintain internal temperature below -70°C.
-
Note: A color change (often to yellow or orange) indicates anion formation.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.
Step 2: Electrophilic Trapping (Nitration)
Option A: Using Dinitrogen Tetroxide (
-
Preparation: Prepare a solution of
(1.5 equiv) in anhydrous diethyl ether in a separate dry flask at -10°C. -
Addition: Cannulate the lithiated pyrazole solution into the stirred
solution (inverse addition) at -78°C.-
Critical: Inverse addition prevents the formation of oxidative coupling byproducts.
-
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
Option B: Using Isoamyl Nitrate - Safer Alternative
-
Addition: Add neat Isoamyl Nitrate (1.5 equiv) dropwise to the lithiated species at -78°C.
-
Warming: Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.
Step 3: Workup & Purification
-
Quench: Quench the reaction with saturated aqueous
(20 mL). -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Target: 1,4-Dimethyl-5-nitro-1H-pyrazole usually elutes after any unreacted starting material but before highly polar byproducts.
-
Analytical Data (Expected)
| Analysis | Expected Result | Interpretation |
| 1H NMR | Singlet at ~2.5 ppm (C4-Me) | Methyl group attached to C4. |
| Singlet at ~4.0 ppm (N-Me) | Methyl group on Nitrogen. | |
| Absence of aromatic C-H signals | Confirms full substitution (C3 is blocked by Nitro? No, wait. C3 has a proton).[2] | |
| Correction | 1H NMR Update | Singlet at ~7.5-8.0 ppm (C3-H) . The C5 position is substituted by Nitro. |
| 13C NMR | ~135-145 ppm (C5-NO2) | Significant downfield shift due to Nitro group. |
| MS (ESI) | [M+H]+ = 142.1 | Consistent with molecular formula C5H7N3O2. |
Self-Validation Check: If the product is the 3-nitro isomer (from direct nitration), the C5-H proton would appear at a different chemical shift (typically more upfield than C3-H due to proximity to N-Me, but the nitro group deshields it). However, the key differentiator is the synthesis method; lithiation exclusively targets C5.
Part 3: Safety & Handling
| Hazard Class | Reagent | Precaution |
| Pyrophoric | n-Butyllithium | Ignites in air.[3] Use strict inert atmosphere (Schlenk line). Keep a bucket of sand nearby. |
| Oxidizer/Toxic | Strong oxidizers. | |
| Explosive | Nitro-pyrazoles | Potentially energetic.[4] Do not subject to excessive heat or friction. Scale up with caution. |
References
- Regioselectivity of Pyrazole Nitration: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
-
Lithiation of 1-Methylpyrazoles: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry, 2006.
- Nitration via Lithiation: Stinecipher, T. E., et al. "C-Nitration of lithiated imidazoles and pyrazoles with dinitrogen tetroxide." Journal of Organic Chemistry.
-
General Pyrazole Synthesis: "Synthesis of 1,4-dimethyl-5-nitro-1H-pyrazole." PubChem Compound Summary. Link
Sources
- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Nitration Protocols for 1-Substituted Pyrazoles
Abstract & Strategic Overview
The nitration of 1-substituted pyrazoles is a pivotal transformation in the synthesis of high-energy materials (e.g., LLM-116 precursors) and pharmaceutical scaffolds (e.g., kinase inhibitors). However, the pyrazole ring presents a dichotomy in reactivity: it is electron-rich as a neutral species but becomes highly deactivated upon protonation in strong acids.
This guide provides a decision-based framework for selecting nitration protocols. Unlike generic aromatic nitration, success with pyrazoles depends on controlling the protonation state of the substrate.
Key Technical Insights
-
Regioselectivity is pH-dependent: In concentrated H₂SO₄, the pyrazolium ion is the reactive species, often directing nitration to the para-position of a 1-phenyl substituent rather than the pyrazole ring.
-
C4 is the electronic sweet spot: Electrophilic Aromatic Substitution (EAS) heavily favors the C4 position. Accessing C3 or C5 requires indirect methods (e.g., N-nitro rearrangement).
-
Safety Critical: Polynitrated pyrazoles are energetic. Thermal runaway is a tangible risk during the N-nitro to C-nitro rearrangement.
Decision Matrix & Mechanistic Pathways
The choice of nitrating agent dictates the reacting species (neutral pyrazole vs. pyrazolium cation), which fundamentally alters regioselectivity.
Figure 1: Nitration Pathway Selection Guide
Caption: Decision tree for selecting nitration conditions. Note that for 1-phenylpyrazoles, mixed acid attacks the phenyl ring, while acetyl nitrate attacks the pyrazole C4 position.[1]
Experimental Protocols
Protocol A: Standard C4-Nitration (1-Alkylpyrazoles)
Methodology: Mixed Acid Nitration (HNO₃/H₂SO₄) Applicability: 1-Methylpyrazole, 1-Ethylpyrazole. Mechanism: The N1-alkyl group prevents N-deprotonation, but the ring nitrogen is protonated. The pyrazolium ion is deactivated but still undergoes substitution at C4 due to the high energy of the nitronium ion.
Reagents:
-
Substrate: 1-Methylpyrazole (10 mmol)
-
H₂SO₄ (conc., 98%): 5.0 mL (Solvent/Catalyst)
-
HNO₃ (fuming, >90%): 1.5 eq (Nitrating agent)
Step-by-Step Workflow:
-
Preparation: Cool H₂SO₄ to 0–5 °C in a round-bottom flask equipped with a thermometer and magnetic stir bar.
-
Addition: Add 1-methylpyrazole dropwise. Caution: Exothermic protonation. Maintain T < 10 °C.[2]
-
Nitration: Add fuming HNO₃ dropwise over 20 minutes.
-
Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor by TLC or HPLC.
-
Note: If conversion is low, heat to 60 °C (requires safety shield).
-
-
Quench: Pour reaction mixture onto 50g of crushed ice.
-
Neutralization: Carefully neutralize with 20% NaOH or solid Na₂CO₃ to pH 7–8.
-
Critical: Pyrazoles are water-soluble; do not over-dilute.
-
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.
Typical Yield: 70–85% Validation: ¹H NMR (CDCl₃) shows loss of C4-H signal and downfield shift of C3/C5 protons.
Protocol B: Regioselective C4-Nitration of 1-Arylpyrazoles
Methodology: Acetyl Nitrate (HNO₃/Ac₂O) Applicability: 1-Phenylpyrazole.[1][3][4] Scientific Rationale: In H₂SO₄, 1-phenylpyrazole is protonated. The positive charge deactivates the pyrazole ring, making the phenyl ring (specifically the para-position) the most nucleophilic site. To nitrate the pyrazole C4 position, one must use Acetyl Nitrate . This reagent allows the reaction to proceed on the neutral free base, where the pyrazole ring is more reactive than the phenyl ring [1, 2].
Reagents:
-
Substrate: 1-Phenylpyrazole (10 mmol)
-
Acetic Anhydride (Ac₂O): 10 mL
-
HNO₃ (fuming, >90%): 1.1 eq
Step-by-Step Workflow:
-
Reagent Formation: In a separate vessel, cool Ac₂O to 0 °C. Add HNO₃ dropwise.
-
Safety Alert: Acetyl nitrate is unstable and explosive if heated. Never exceed 20 °C during preparation. Prepare immediately before use.
-
-
Substrate Dissolution: Dissolve 1-phenylpyrazole in Ac₂O (5 mL) and cool to 0 °C.
-
Addition: Cannulate or drip the acetyl nitrate solution into the substrate solution, maintaining T < 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to 15 °C for 2 hours.
-
Quench: Pour into ice-water (100 mL). Stir vigorously to hydrolyze excess Ac₂O.
-
Workup: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.
Expected Result: Exclusive formation of 4-nitro-1-phenylpyrazole.[4] (Mixed acid would yield 1-(4-nitrophenyl)pyrazole).[1]
Protocol C: Synthesis of 3-Nitropyrazoles (The Rearrangement Route)
Methodology: N-Nitration followed by Thermal Rearrangement Applicability: Accessing the "unnatural" C3 or C5 isomers. Mechanism: Direct C3 nitration is electronically disfavored. The strategy involves kinetic nitration on the Nitrogen (N-nitropyrazole) followed by a [1,5]-sigmatropic shift or radical rearrangement to the C3 position [3].
Step 1: N-Nitration [5]
-
Reagents: Substrate, Acetyl Nitrate (as in Protocol B) or nitronium tetrafluoroborate (NO₂BF₄).
-
Conditions: Perform at -10 °C to 0 °C. Isolate the N-nitro species carefully (often unstable).
Step 2: Thermal Rearrangement
-
Solvent: High-boiling, inert solvent (e.g., Benzonitrile, Anisole).
-
Procedure:
-
Dissolve N-nitropyrazole in Benzonitrile.
-
Heat to 140–150 °C.
-
Monitor strictly by HPLC (disappearance of N-nitro peak).
-
Safety: This is an exothermic decomposition/rearrangement.[6] Use a blast shield.
-
-
Workup: Distill off solvent or use column chromatography.
Quantitative Comparison of Methods
| Feature | Mixed Acid (Protocol A) | Acetyl Nitrate (Protocol B) | N-Nitro Rearrangement (Protocol C) |
| Active Species | Pyrazolium Cation ( | Neutral Pyrazole ( | N-Nitropyrazole |
| Selectivity (1-Ph) | para-Phenyl ring | C4-Pyrazole ring | C3-Pyrazole ring |
| Selectivity (1-Me) | C4-Pyrazole ring | C4-Pyrazole ring | C3/C5 (Migration) |
| Temp. Range | 20–80 °C | -10–20 °C | 140–150 °C (Step 2) |
| Hazard Level | Moderate (Corrosive) | High (Explosive Reagent) | High (Thermal Runaway) |
Safety & Handling (The "Self-Validating" System)
To ensure the protocol is self-validating and safe, implement the following Stop/Go checkpoints:
-
Exotherm Check: During mixed acid addition, if temperature spikes >5 °C/min, stop addition. The rate of heat release indicates accumulation of unreacted reagent.
-
Acetyl Nitrate Stability: Never store acetyl nitrate. Quench any unused reagent immediately with excess water.
-
Energetic Properties: 1-Substituted-4-nitropyrazoles are generally stable, but polynitrated analogs (e.g., 3,4-dinitro) are shock-sensitive. Do not scrape solids; use plastic spatulas.
References
-
Khan, M. A.; Lynch, B. M. "Nitrations and brominations of 1-phenylpyrazole derivatives." Canadian Journal of Chemistry, 1963 , 41, 274-277. [Link]
-
Finar, I. L.; Hurlock, R. J. "Heterocyclic compounds. Part I. The nitration of 1-phenylpyrazole." Journal of the Chemical Society, 1957 , 3024-3027. [Link]
-
Janssen, J. W. A. M.; Habraken, C. L. "Pyrazoles. X. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 1971 , 36, 3081-3084. [Link]
-
Zhang, J., et al. "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration." JACS Au, 2022 , 2, 2149–2156. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Reduction of 1,4-dimethyl-5-nitro-1H-pyrazole to 5-amino derivative
Abstract
The conversion of 1,4-dimethyl-5-nitro-1H-pyrazole to its corresponding 5-amino derivative (1,4-dimethyl-1H-pyrazol-5-amine) is a critical transformation in the synthesis of pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds, often employed as kinase inhibitors and anti-inflammatory agents. This guide presents two field-validated protocols: Method A (Catalytic Hydrogenation) , prioritized for pharmaceutical purity and scale-up; and Method B (Iron/Acetic Acid Reduction) , a robust alternative for laboratories lacking high-pressure hydrogenation infrastructure. Both methods are optimized to minimize the formation of azo-dimer byproducts and incomplete hydroxylamine intermediates.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The reduction of 5-nitropyrazoles is generally facile, but the 1,4-dimethyl substitution pattern introduces specific considerations:
-
Steric Environment: The N-methyl group at position 1 and the C-methyl group at position 4 create a sterically crowded environment around the nitro group at position 5. This can reduce the rate of adsorption onto heterogeneous catalysts (e.g., Pd/C).
-
Solubility: Unlike unsubstituted nitropyrazoles, the dimethyl analog has improved lipophilicity, making methanol (MeOH) or ethanol (EtOH) ideal solvents.
-
Regiostability: Starting from the pre-formed nitro compound eliminates the regioselectivity issues often encountered when synthesizing aminopyrazoles de novo from hydrazines and nitriles.
Reaction Pathway
The reduction proceeds through a stepwise electron transfer mechanism. The critical control point is the rapid conversion of the hydroxylamine intermediate (R-NHOH) to the amine to prevent condensation with the nitroso intermediate, which leads to colored azo impurities (R-N=N-R).
Figure 1: Reduction pathway showing the critical path to the amine and the diversion point for azo impurity formation.
Protocol A: Catalytic Hydrogenation (Gold Standard)
Best for: High purity requirements, scale-up (>10g), and avoiding metal waste. Mechanism: Heterogeneous catalysis on Palladium surface.
Materials & Equipment[1][2][3][4]
-
Substrate: 1,4-dimethyl-5-nitro-1H-pyrazole
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: MeOH often provides faster kinetics due to lower viscosity.
-
Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker (scale-up).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 1.0 equiv of 1,4-dimethyl-5-nitro-1H-pyrazole in MeOH (concentration ~0.1 M to 0.2 M).
-
Inerting (Critical): Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times. This prevents ignition of the catalyst.
-
Catalyst Addition: Under a gentle stream of N₂, carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, add 100mg catalyst).
-
Safety Note: Pd/C is pyrophoric when dry. Always use "wet" catalyst or add it to the solvent under inert gas.
-
-
Hydrogenation:
-
Lab Scale (<5g): Attach a balloon filled with H₂.[1] Purge the headspace (vacuum/H₂ cycles x3). Stir vigorously at Room Temperature (20-25°C).
-
Scale-up (>5g): Use a Parr hydrogenator at 30-50 psi (2-3 bar).
-
-
Monitoring: Monitor via TLC (System: 5-10% MeOH in DCM). The starting material (UV active, often yellow) will disappear, and a polar, ninhydrin-positive spot (amine) will appear.
-
Timeframe: 2–6 hours typically.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.
-
Caution: Do not let the filter cake dry out completely, as the spent catalyst can be pyrophoric. Wash the pad with MeOH.[2]
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the 5-amino derivative.
-
Purity Check: Usually obtained as an off-white to pale yellow solid. If the filtrate is dark, it suggests azo contamination.
-
Protocol B: Iron-Mediated Reduction (Robust Alternative)
Best for: Labs without hydrogenation equipment, or if the molecule contains halogens (which Pd/C might dehalogenate). Mechanism: Single Electron Transfer (SET) via Fe(0) to Fe(II)/Fe(III).
Materials & Equipment[1][2][3][4]
-
Substrate: 1,4-dimethyl-5-nitro-1H-pyrazole
-
Reductant: Iron Powder (Fe), fine mesh (>325 mesh preferred).
-
Acid/Solvent: Glacial Acetic Acid (AcOH) and Ethanol (EtOH).
-
Base: Saturated NaHCO₃ or NaOH (for neutralization).
Step-by-Step Procedure
-
Setup: In a flask equipped with a reflux condenser, dissolve 1.0 equiv of substrate in a mixture of EtOH:AcOH (3:1 ratio) .
-
Activation: Heat the solution to 60°C.
-
Addition: Add 5.0 equiv of Iron powder portion-wise over 15 minutes.
-
Exotherm Alert: The reaction is exothermic. Monitor temperature.
-
-
Reflux: Heat the mixture to reflux (approx 80-90°C) and stir vigorously (mechanical stirring recommended for scales >10g due to iron sludge).
-
Monitoring: Check TLC after 1 hour. Iron reductions are typically fast (1-3 hours).
-
Workup (The "Iron Sludge" Challenge):
-
Neutralization:
-
Wash the organic filtrate with saturated NaHCO₃ solution until the aqueous layer is pH ~8. Caution: CO₂ evolution.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Unlike hydrogenation, this method may require a short silica plug filtration to remove trace iron salts or colored impurities.
Comparative Data & Troubleshooting
| Parameter | Method A: Pd/C Hydrogenation | Method B: Fe/AcOH |
| Yield | High (90-98%) | Good (80-90%) |
| Purity | Excellent (often no purification needed) | Good (may require filtration/wash) |
| Reaction Time | 2-6 Hours | 1-3 Hours |
| Safety Profile | Flammability risk (H₂, Catalyst) | Chemical handling (Acid, Exotherm) |
| Cost | High (Pd catalyst) | Low (Iron powder) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Reaction Stalls | Catalyst poisoning (Method A) or surface passivation (Method B). | Method A: Add fresh catalyst (under N₂). Method B: Add few drops of conc. HCl to activate Fe. |
| Red/Orange Product | Azo-dimer formation. | Reaction was too slow or H₂ pressure too low. Recrystallize from EtOH/Water. |
| Low Yield | Product lost in water layer during extraction. | Aminopyrazoles are polar. Use "salting out" (saturate aqueous layer with NaCl) and extract with DCM/iPrOH (3:1). |
Characterization Guide
Note: Values are representative for 1,4-dimethyl-5-aminopyrazole.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 95–105°C (Compare to 1,3-dimethyl isomer mp 65-69°C; 1,4-substitution typically raises symmetry and MP).
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 5.0–6.0 ppm (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).
-
δ 7.0–7.5 ppm (s, 1H): Singlet for Pyrazole C3-H .
-
δ 3.5–3.7 ppm (s, 3H): Singlet for N-CH₃ .
-
δ 1.8–2.2 ppm (s, 3H): Singlet for C4-CH₃ .
-
-
MS (ESI): Calculated [M+H]⁺ = 112.15.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the reduction of 1,4-dimethyl-5-nitro-1H-pyrazole.
References
-
Catalytic Hydrogenation of Nitropyrazoles
-
Title: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[1]
- Source: BenchChem Applic
-
-
General Synthesis of Aminopyrazoles
- Iron-Mediated Reduction Protocol: Title: The Reduction of Nitroarenes with Iron/Acetic Acid. Source: Synthesis, 1977(02), 118-120.
-
Characterization Data (Analog)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. A12980.14 [thermofisher.com]
Catalytic Hydrogenation Methods for 5-Nitropyrazoles
Application Note & Protocol Guide
Executive Summary & Strategic Context
5-Aminopyrazoles are critical pharmacophores in medicinal chemistry, serving as key scaffolds for kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and energetic materials. While de novo cyclization (reacting hydrazines with
This guide details the protocols for reducing 5-nitropyrazoles to 5-aminopyrazoles, addressing the specific challenges of this substrate class: catalyst poisoning by the basic pyrazole nitrogen, tautomeric ambiguity in N-unsubstituted derivatives, and solubility limitations .
Core Decision Matrix: Hydrogenation vs. Cyclization
| Feature | Catalytic Hydrogenation (Reduction) | De Novo Cyclization (Condensation) |
| Starting Material | 5-Nitropyrazole (often from nitration/alkylation) | |
| Regiocontrol | Fixed by N-alkylation of nitro precursor | Can be ambiguous; often yields isomers |
| Atom Economy | High (Loss of | Moderate (Loss of |
| Primary Risk | Catalyst poisoning, incomplete reduction | Regioisomer formation |
Mechanistic Insights & Reaction Pathway
The reduction of the nitro group on a pyrazole ring follows the general Haber mechanism for nitroarenes but is influenced by the electron-rich nature of the pyrazole ring.
Reaction Pathway (DOT Diagram)
The reduction proceeds through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate is a common failure mode in pyrazole chemistry due to the electron-donating nature of the heterocycle stabilizing this species.
Figure 1: Stepwise reduction pathway. Note that the 5-aminopyrazole product can coordinate to the Pd surface, potentially inhibiting further turnover (Catalyst Poisoning).
Experimental Protocols
Method A: Heterogeneous Catalytic Hydrogenation (Pd/C)
Best for: Standard laboratory synthesis, N-alkylated substrates, clean workup.
Materials
-
Substrate: 1-Alkyl-5-nitropyrazole (1.0 equiv)
-
Catalyst: 10% Pd/C (wet support, 50% water), 10 wt% loading relative to substrate.
-
Solvent: Methanol or Ethanol (Anhydrous not required).
-
Additive: Acetic Acid (optional, see Optimization).
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (3-5 bar).
Protocol Steps
-
Preparation: In a round-bottom flask, dissolve the 5-nitropyrazole in Methanol (0.1 M concentration).
-
Note: If solubility is poor, use a 1:1 mixture of MeOH/THF or warm the solvent slightly.
-
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass).
-
Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.
-
-
Hydrogenation:
-
Balloon Method: Attach a double-layered balloon filled with
. Purge the headspace 3 times (vacuum/fill). Stir vigorously at Room Temperature (RT). -
Pressure Vessel: Pressurize to 3 bar (45 psi)
. Stir at 800+ rpm.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of starting material (-NO2) and hydroxylamine intermediate (-NHOH).
-
Time: Typically 2–6 hours.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: 5-Aminopyrazoles are often crystalline. Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH).
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Safety (no
Materials
-
Hydrogen Donor: Ammonium Formate (5-10 equiv) OR Hydrazine Hydrate (3-5 equiv).
-
Catalyst: 10% Pd/C or Raney Nickel.
-
Solvent: Methanol/THF (for Formate) or Ethanol (for Hydrazine).
Protocol Steps
-
Dissolve 5-nitropyrazole in Methanol (0.2 M).
-
Add 10% Pd/C (5-10 wt%).
-
Addition of Donor:
-
Reaction: Reflux for 1–3 hours. The reaction is typically faster than balloon hydrogenation.
-
Workup: Filter hot through Celite (to prevent precipitation of ammonium salts on the filter). Concentrate and partition between Water/EtOAc to remove excess salts.
Optimization & Troubleshooting
Catalyst Poisoning & Acidic Additives
The basic nitrogen atoms in the pyrazole ring (and the primary amine product) can coordinate strongly to the Pd surface, deactivating the catalyst.
-
Symptom: Reaction stalls at 50% conversion or stops at the hydroxylamine stage.
-
Solution: Add 1.0–2.0 equivalents of Acetic Acid or HCl (in dioxane) to the reaction mixture. This protonates the pyrazole/amine nitrogens (
), preventing coordination to the metal surface.
Halogenated Substrates (Dehalogenation Risk)
If the 5-nitropyrazole contains a halogen (Cl, Br, I) on the ring (e.g., 3-bromo-5-nitropyrazole):
-
Avoid: Standard Pd/C +
(leads to debromination). -
Use:
-
Pt/C (Platinum on Carbon): Less prone to hydrogenolysis of aryl halides.
-
Pd/C + Diphenylsulfide: A poisoned catalyst variant.
-
Fe/NH4Cl: A chemical reduction method (non-catalytic) is often safer for preserving halogens.
-
Tautomerism (N-Unsubstituted Pyrazoles)
For 1H-nitropyrazoles (unsubstituted on Nitrogen):
-
Reality: 3-nitropyrazole
5-nitropyrazole. -
Impact: The product will be 3(5)-aminopyrazole.
-
Protocol Adjustment: These substrates are highly polar. Use Methanol or Water/Alcohol mixtures.[5] If solubility is an issue, convert to the hydrochloride salt before hydrogenation.
Comparison of Methods (Data Summary)
| Parameter | Method A: Pd/C + H2 | Method B: Transfer (Formate) | Method C: Pt/C (Sulfided) |
| Rate | Moderate | Fast | Slow |
| Selectivity (Halogens) | Poor (Debromination risk) | Moderate | Excellent |
| Scalability | High (with pressure reactor) | Medium (Gas evolution issues) | High |
| Workup | Simple Filtration | Salts removal required | Simple Filtration |
| Key Additive | AcOH (prevents poisoning) | None | None |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal hydrogenation protocol based on substrate functionality and scale.
Safety & Handling
-
Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors. Always wet the catalyst with water or toluene before adding the reaction solvent, or add the catalyst as a water slurry.
-
Energetic Compounds: Nitropyrazoles (especially polynitro variants) are energetic materials. 5-Nitropyrazole itself is stable, but derivatives with high nitrogen content (
) may be shock-sensitive. Do not heat dry solids. -
Hydrogen Gas: Ensure proper grounding of equipment to prevent static discharge when handling
balloons or autoclaves.
References
-
General Synthesis of 5-Aminopyrazoles
-
Aggarwal, R. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link
-
-
Transfer Hydrogenation Protocols
- P. Prasad et al. "Catalytic Transfer Hydrogenation of Nitro Compounds." Journal of Chemical Research, 2005.
-
Specifically adapted for heterocycles: Synlett, 2020, 31, A–F (Almac Group Flow Hydrogenation). Link
-
Regiochemistry of Nitropyrazoles
-
Janssen, J. et al. "Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles." Journal of Organic Chemistry, 1971, 36, 3081. Link
-
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of 1,4-Dimethyl-5-nitrobenzene and 1,4-Dimethyl-3-nitrobenzene Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of separating the closely related isomers: 1,4-dimethyl-5-nitrobenzene and 1,4-dimethyl-3-nitrobenzene. Due to their similar structures and physicochemical properties, resolving these isomers requires a nuanced understanding of separation science. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to guide you through this complex process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 1,4-dimethyl-5-nitrobenzene and 1,4-dimethyl-3-nitrobenzene?
The main difficulty lies in their nearly identical molecular weights and similar polarities, which result in very close boiling points and solubilities in common solvents.[1][2] This makes traditional separation techniques like simple distillation and bulk crystallization inefficient.[2] The key to successful separation is to exploit the subtle differences in their dipole moments and molecular shapes.
Q2: What are the key physical property differences I can exploit for separation?
| Property | 1,4-Dimethyl-5-nitrobenzene (5-Nitro-m-xylene) | 1,4-Dimethyl-3-nitrobenzene (3-Nitro-o-xylene) | Rationale for Separation |
| Molecular Weight | 151.16 g/mol [3] | 151.16 g/mol | Identical, cannot be used for separation. |
| Melting Point | 72-74 °C[4] | 7-9 °C[5] | The significant difference in melting points strongly suggests that fractional crystallization is a highly viable separation method. The higher melting point of the 5-nitro isomer indicates it will crystallize more readily from a solution upon cooling. |
| Boiling Point | ~251 °C (Predicted) | 245 °C[5] | The boiling points are very close, making fractional distillation challenging but potentially feasible with a highly efficient fractional distillation column. |
| Polarity | The symmetrical placement of the methyl groups relative to the nitro group may result in a slightly lower net dipole moment. | The asymmetrical arrangement of the substituents likely leads to a slightly higher net dipole moment. | The difference in polarity is the basis for separation by chromatography (TLC, column, HPLC, GC), where the more polar isomer will interact more strongly with a polar stationary phase. |
| Solubility | Generally low in water, soluble in organic solvents like ethanol and acetone.[6] | Soluble in organic solvents. | Differential solubility in a carefully selected solvent system at various temperatures is the principle behind fractional crystallization. |
Q3: What safety precautions are essential when handling these nitroaromatic compounds?
Nitroaromatic compounds warrant careful handling due to their potential toxicity and, in some cases, explosive nature, especially with multiple nitro groups.[7][8]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10][11] Take precautions against static discharge.[10][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[3]
-
Spills: In case of a spill, use a non-combustible absorbent material like sand or vermiculite for containment.[8]
-
Waste Disposal: Dispose of as hazardous waste according to your institution's guidelines.[8] Never pour down the drain.[8]
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the separation of 1,4-dimethyl-5-nitrobenzene and 1,4-dimethyl-3-nitrobenzene.
Issue 1: Poor Separation in Column Chromatography
Symptom: Eluted fractions show a mixture of both isomers, or there is significant tailing, leading to broad, overlapping peaks.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between the subtle polarity differences of the isomers.
-
Solution: Systematically vary the mobile phase composition. Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that gives the best separation (difference in Rf values).
-
-
Incorrect Stationary Phase: Standard silica gel may not provide sufficient selectivity.
-
Solution: Consider using a different stationary phase. Alumina may offer different selectivity. For more challenging separations, consider HPLC with a phenyl-hexyl column, which can provide alternative separation mechanisms through π-π interactions.
-
-
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a mass ratio of stationary phase to sample of at least 50:1 for difficult separations.
-
-
Improper Column Packing: Channels or cracks in the column bed lead to an uneven flow of the mobile phase.
-
Solution: Ensure the column is packed uniformly. "Wet" packing (slurry packing) is generally preferred over "dry" packing to minimize the risk of air bubbles and channels.
-
Issue 2: Inefficient Fractional Crystallization
Symptom: Crystals obtained after cooling are still a mixture of isomers, or the yield of the pure isomer is very low.
Possible Causes & Solutions:
-
Solvent Choice: The chosen solvent may dissolve both isomers too well or too poorly, or their solubilities may be too similar in that solvent.
-
Solution: The ideal solvent is one in which the desired isomer has low solubility at cold temperatures, while the other isomer and impurities remain in solution.[12] Experiment with a range of solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems). The significant difference in melting points suggests the 5-nitro isomer is more crystalline and should be easier to crystallize out.
-
-
Cooling Rate: Cooling the solution too quickly can trap the undesired isomer and impurities within the crystal lattice.[12]
-
Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[12]
-
-
Concentration: The initial solution may be too dilute or too concentrated.
-
Solution: Prepare a saturated solution of the crude mixture at the boiling point of the chosen solvent. If the solution is too dilute, the yield will be low. If it's too concentrated, both isomers may crash out of solution upon cooling.
-
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol is suitable for small to medium-scale purification (100 mg - 5 g).
1. Preparation:
- TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal system should show two distinct spots with a clear separation (ΔRf > 0.1).
- Sample Preparation: Dissolve the crude isomer mixture in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation than loading the sample as a liquid.
2. Column Packing:
- Select a glass column of appropriate size.
- Create a slurry of silica gel in the chosen mobile phase (the least polar mixture that will be used).
- Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
3. Loading and Elution:
- Carefully add the dry-loaded sample to the top of the silica bed.
- Add a thin layer of sand to protect the surface of the silica.
- Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
- Collect fractions in test tubes and monitor the composition of each fraction by TLC.
4. Isolation:
- Combine the fractions containing the pure desired isomer.
- Remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Separation by Fractional Crystallization
This protocol leverages the significant difference in melting points and is effective for purifying the higher-melting 1,4-dimethyl-5-nitrobenzene.
1. Solvent Selection:
- In a small test tube, add about 50 mg of the crude isomer mixture.
- Add a small amount of a test solvent (e.g., ethanol or methanol) and heat to boiling. If the solid dissolves, allow it to cool slowly. The ideal solvent will result in the formation of crystals upon cooling.
2. Crystallization Procedure:
- Place the crude isomer mixture into an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid just dissolves.
- Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.
- Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation and Purification:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.
- Allow the crystals to air dry.
- Check the purity of the crystals by measuring their melting point and by ¹H NMR. If necessary, a second recrystallization can be performed.
Protocol 3: Isomer Identification by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers based on the chemical shifts and splitting patterns of the aromatic protons.[13]
Sample Preparation: Dissolve a few milligrams of the purified sample in a deuterated solvent like CDCl₃ or DMSO-d₆.[13][14]
Expected Spectra:
-
1,4-dimethyl-5-nitrobenzene: Due to symmetry, you would expect to see two distinct signals in the aromatic region. One proton is situated between two methyl groups, and two protons are adjacent to the nitro group.
-
1,4-dimethyl-3-nitrobenzene: This less symmetrical molecule will show three distinct signals in the aromatic region, each corresponding to a single proton.
The electron-withdrawing nitro group will cause protons ortho and para to it to shift downfield (to a higher ppm value). By analyzing the chemical shifts and coupling patterns, the identity of each isomer can be confirmed.
Visualizations
Workflow for Isomer Separation
Caption: General workflow for the separation and purification of dimethylnitrobenzene isomers.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for common issues in isomer separation.
References
-
Nitrocompounds, Aromatic - ILO Encyclopaedia. (2011, August 3). Retrieved from [Link]
-
Nitrates - Standard Operating Procedure. (2012, December 14). Princeton University. Retrieved from [Link]
-
nitro razredčilo - Chemius. Retrieved from [Link]
-
CID 20849377 | C16H18N2O4 - PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET - NOVA Chemicals. (2025, July 15). Retrieved from [Link]
-
1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem. Retrieved from [Link]
-
1,4-Dimethyl-2-nitrobenzene - CAS Common Chemistry. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Retrieved from [Link]
-
Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene - Doc Brown. Retrieved from [Link]
-
Chemical Properties of Benzene, 1,4-dimethyl-2-nitro- (CAS 89-58-7) - Cheméo. Retrieved from [Link]
-
1,4-Dimethyl-2,5-dinitrobenzene | C8H8N2O4 | CID 12456017 - PubChem. Retrieved from [Link]
-
Separation of 1,3-Dimethyl-5-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 19). Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). - ResearchGate. Retrieved from [Link]
- A process for separating nitration isomers of substituted benzene compounds. Google Patents.
-
Benzene, 1,4-dimethyl-2-nitro- - the NIST WebBook. Retrieved from [Link]
-
Separation of Isomers - Pyvot Tech. (2023, February 2). Retrieved from [Link]
- Process for continuously preparing nitro-xylene isomer monomer. Google Patents.
-
Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC. (2020, October 28). Retrieved from [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Retrieved from [Link]
-
Recrystallization – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
An innovative separation process for xylene isomers - KAUST Core Labs. (2020, October 29). Retrieved from [Link]
-
(PDF) Separation of xylene isomers through adsorption on microporous materials: A review. Retrieved from [Link]
-
Separation of nitrotoluene isomers - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, July 29). Retrieved from [Link]
-
LC & GC Separation Solutions Guide - Phenomenex. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An innovative separation process for xylene isomers [corelabs.kaust.edu.sa]
- 3. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-dimethyl-5-nitrobenzene | 99-12-7 [sigmaaldrich.com]
- 5. 1,2-ジメチル-3-ニトロベンゼン Selectophore™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 99-12-7: 1,3-Dimethyl-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Mobile [my.chemius.net]
- 11. novachem.com [novachem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Nitropyrazoles
Topic: Column Chromatography of High-Energy Nitrogen Heterocycles
Status: Operational | Level: Advanced | Safety Protocol: RED (Explosive Hazard)
Introduction: The Dual Challenge
Welcome to the technical support hub for nitropyrazole purification. You are likely facing two simultaneous challenges:
-
The Separation Challenge: Nitropyrazoles are acidic, polar, and prone to "streaking" (tailing) on silica gel, making isomer separation difficult.
-
The Safety Challenge: These are energetic materials. Standard laboratory practices (like rotary evaporation to dryness) can lead to catastrophic detonations.
This guide replaces generic advice with field-proven protocols specifically for the nitropyrazole class (e.g., 3-nitro, 4-nitro, 3,4-dinitro derivatives).
Module 1: Critical Safety Protocol (The "Zero-Compromise" Zone)
User Question: "I need to determine the weight of my fractions. Can I remove all solvent on the rotovap?"
Technical Support Answer: ABSOLUTELY NOT. Nitropyrazoles, particularly polynitro-variants (like DNAN precursors or LLM-116 intermediates), are shock- and friction-sensitive. They become exponentially more unstable when:
-
Dry: Solvents act as desensitizers.
-
Hot: Thermal decomposition can trigger a runaway reaction.
-
Impure: "Heavies" (nitrated tars) often co-elute or remain at the baseline; these are unpredictable.
The Safety Decision Tree
Follow this logic flow before handling any nitropyrazole fraction.
Figure 1: Safety logic for handling energetic nitropyrazole fractions. Note the prohibition on complete dryness.
Module 2: Troubleshooting Tailing (The "Acid Spike")
User Question: "My compound is streaking from the baseline to the solvent front. I can't resolve the isomers. What is happening?"
Technical Support Answer: This is the Silanol Effect . Nitropyrazoles with a free N-H proton are acidic (pKa ~5–9). The silica gel surface contains slightly acidic silanol groups (Si-OH).
-
The Mechanism: The basic nitrogen or the acidic proton interacts strongly with the silanols via hydrogen bonding. This causes the compound to "drag" rather than partition cleanly.
-
The Fix: You must suppress the ionization of the silanols and your compound.
The "Acid Spike" Protocol
Do not run neutral solvents. You must acidify the mobile phase.
| Parameter | Recommendation | Mechanism |
| Modifier | Acetic Acid (AcOH) or Formic Acid | Protonates silanols; ensures nitropyrazole remains in non-ionized form. |
| Concentration | 0.5% to 1.0% (v/v) | Sufficient to suppress tailing without degrading the compound. |
| Solvent System | Hexane / Ethyl Acetate | Superior to DCM/MeOH for nitropyrazoles. DCM can induce shock sensitivity in some nitro compounds. |
| Column Pre-treatment | Flush with 1% AcOH | Pre-saturates the silica acidic sites before the sample touches the column. |
Pro Tip: If your compound is very acidic (e.g., dinitropyrazoles), increase AcOH to 2%. If streaking persists, switch to a C18 Reverse Phase column (water/methanol/formic acid), as C18 lacks the active silanols of normal phase silica.
Module 3: Isomer Separation Logic
User Question: "I have a mixture of 3-nitropyrazole and 5-nitropyrazole (or 4-nitro). Which one comes off first?"
Technical Support Answer: Separation order is dictated by the Dipole Moment and Hydrogen Bonding capability relative to the stationary phase.
-
3-Nitropyrazole (vs. 5-Nitro):
-
In many tautomeric forms, the nitro group adjacent to the NH (3- or 5-position) can form an intramolecular hydrogen bond.
-
Result: This reduces the molecule's ability to bind to the silica. The isomer with the stronger internal bond is effectively "less polar" to the outside world.
-
Elution: The less polar isomer elutes first (higher Rf).
-
-
4-Nitropyrazole:
-
The nitro group is distant from the NH. No internal H-bonding is possible.
-
Result: It interacts strongly with silica.
-
Elution: Elutes last (lower Rf).
-
Visualizing the Separation Workflow:
Figure 2: Workflow for optimizing resolution of regioisomers.
Module 4: The "Gold Standard" Protocol
User Question: "Give me a specific recipe to purify 5 grams of crude nitropyrazole."
Technical Support Answer: Do not use wet-loading (dissolving in solvent and pouring) if your solubility is poor, as nitropyrazoles often crash out on the column head, ruining resolution. Use Dry Loading .
Step-by-Step Methodology
-
Sample Preparation (Dry Load):
-
Dissolve 5g crude material in minimum Acetone or THF (avoid DCM if possible).
-
Add 10g of silica gel to the flask.
-
Evaporate solvent gently (Rotovap < 40°C) until you have a free-flowing powder. Do not over-dry.
-
-
Column Packing:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Slurry Solvent: Hexane + 1% Acetic Acid.
-
Pack the column tightly. Flush with 2 column volumes of the acidic hexane to neutralize basic sites.
-
-
Elution Gradient:
-
Start: 100% Hexane (with 1% AcOH).
-
Ramp: Increase Ethyl Acetate (with 1% AcOH) in 5% increments.
-
Nitropyrazoles typically elute between 20% and 40% EtOAc.
-
-
Fraction Collection:
-
Use small fraction sizes (15–20 mL).
-
Monitor: UV at 254 nm (Nitro groups absorb strongly).[1]
-
Quench: If you used Acetic Acid, your fractions are acidic. This is generally fine for nitropyrazoles, but if you need to remove it, wash the combined organic fractions with mild brine (not bicarb, as it may form salts with the nitropyrazole) after collection, or simply rely on the volatility of acetic acid during concentration.
-
References
-
Explosive Hazard Management
-
Chromatography of Acidic Heterocycles
- Mobile Phase Modifiers for HPLC/LCMS. ZeptoMetrix / PureSynth Technical Guides.
-
Source:
-
Nitropyrazole Synthesis & Properties
- Nitropyrazoles: Synthesis and Properties.
-
Source:
-
General Column Chromatography Safety
- Troubleshooting Flash Chromatography. University of Rochester / BenchChem.
-
Source:
Sources
Recrystallization solvents for 1,4-Dimethyl-5-nitro-1H-pyrazole
Technical Support Guide: Recrystallization of 1,4-Dimethyl-5-nitro-1H-pyrazole
Executive Summary & Compound Profile
User Query: Optimal solvent systems and troubleshooting for the recrystallization of 1,4-Dimethyl-5-nitro-1H-pyrazole.
Technical Context: The target compound, 1,4-Dimethyl-5-nitro-1H-pyrazole (CAS: 70951-89-2), belongs to a class of nitro-substituted heterocycles often used as high-energy materials or pharmaceutical intermediates.[1][2][3] Unlike its more common isomer (3,5-dimethyl-4-nitropyrazole), the 1,4-dimethyl-5-nitro regioisomer presents specific purification challenges due to the electronic influence of the nitro group at the 5-position (adjacent to the N1-methyl), which can induce significant dipole moments and affect crystal lattice energy.[1][2]
Critical Purity Warning: Nitration of 1,4-dimethylpyrazole can yield a mixture of regioisomers (primarily 3-nitro and 5-nitro).[1][2] Before bulk recrystallization, confirm the regiochemistry via 1H-NMR (NOE experiments) to ensure you are purifying the correct isomer.
Solvent Selection Matrix
The following data is synthesized from solubility parameters of structural analogs (nitro-N-methylpyrazoles) and standard laboratory protocols for nitro-heterocycles.
Table 1: Solvent Performance Profile
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol (95%) | Single Solvent | Excellent | Best balance of polarity.[1][2] The nitro group provides sufficient polarity for dissolution at reflux ( |
| Methanol | Single Solvent | Good | Higher solubility power than ethanol.[2] Use if the compound is too insoluble in ethanol.[2] Risk of lower yield due to high solubility at |
| Ethanol / Water | Binary Pair | High Precision | Ideal for "oiling out" issues.[2] Water acts as a powerful anti-solvent to force lattice formation.[2] Recommended ratio: Start with pure EtOH, add |
| Ethyl Acetate / Hexane | Binary Pair | Alternative | Use if the compound is moisture-sensitive (rare for nitro-pyrazoles) or if aqueous occlusion is a concern.[1][2] |
| Toluene | Single Solvent | Specific | Useful for removing non-polar impurities, but high boiling point ( |
Standard Operating Procedure (SOP)
Protocol A: The "Standard" Recrystallization (Ethanol)
Use this for crude solids with >85% purity.[5]
-
Preparation: Place crude 1,4-Dimethyl-5-nitro-1H-pyrazole in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (95%) in small portions (approx. 3-5 mL per gram) through the top of the condenser while heating the flask to a gentle reflux.
-
Saturation: Continue adding hot solvent dropwise until the solid just disappears.[2] Add a 5-10% excess of solvent to prevent premature crystallization during filtration.[2]
-
Clarification (Optional): If insoluble particles (dust, catalyst) remain, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper.[1][5]
-
Crystallization: Remove heat and allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (
) for 30 minutes. -
Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with a small amount of ice-cold ethanol .
-
Drying: Dry under high vacuum at
to remove residual solvent.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why? Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated/impure. The "oil" is the molten product separating from the solution before it can organize into a crystal lattice.[2] Corrective Action (The "Rescue" Protocol):
-
Reheat the mixture until the oil redissolves (add more solvent if necessary).
-
Allow the solution to cool very slowly (wrap the flask in a towel or submerge in a warm water bath that cools naturally).
-
Seeding: When the solution reaches a temperature just above the oiling point, add a "seed crystal" of pure product.
-
Agitation: Vigorously stir or scratch the inner glass wall with a glass rod to induce nucleation.[2]
Q2: The yield is significantly lower than expected (<50%). Diagnosis: The compound is likely too soluble in the cold solvent (Ethanol).[2] Corrective Action:
-
Switch to a Binary System: Dissolve in minimum hot Ethanol. While keeping the solution hot, add Water dropwise until a faint persistent turbidity (cloudiness) appears.[1][4][5] Add one drop of Ethanol to clear it, then cool slowly.[1][4][5]
-
Concentration: Evaporate 30-50% of the solvent volume on a rotary evaporator and repeat the cooling step.
Q3: The crystals are colored (yellow/brown), but the pure compound should be pale/white. Diagnosis: Presence of nitration byproducts (oxidation debris) trapped in the crystal lattice.[1][5] Corrective Action:
-
Activated Charcoal: During the dissolution step (Step 2), add activated charcoal (1-2% by weight).[1][2][4][5] Boil for 5-10 minutes, then perform a hot filtration through a Celite pad to remove the charcoal before cooling.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and troubleshooting based on the physical behavior of the crude material.
Caption: Workflow for solvent selection and troubleshooting the recrystallization of nitro-pyrazoles.
References
-
Canadian Science Publishing. Nitrations and brominations of 1-phenylpyrazole derivatives.[2] (Discusses nitration patterns and purification of similar nitro-pyrazoles via ethanol recrystallization).
-
BenchChem Technical Support. Solvent selection for effective recrystallization of nitroaromatic compounds. (General protocols for nitro-substituted aromatics).
-
Biosynce. 1,5-Dimethyl-4-nitro-1H-pyrazole Properties. (Melting point data for the structural isomer, establishing the baseline for solid-state behavior).
-
Royal Society of Chemistry. Synthesis of pyrazoles under mild reaction conditions.[2] (Purification methodologies for substituted pyrazoles).
-
Google Patents. Process for the purification of pyrazoles (DE102009060150A1).[2] (Industrial purification via acid salts and organic solvents).[2][4][5]
Sources
Overcoming steric hindrance in 5-position functionalization of pyrazoles
Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the pyrazole C5 position, particularly in the presence of significant steric hindrance. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and cutting-edge research.
Troubleshooting Guide: Overcoming Common Hurdles in C5-Functionalization
This section addresses specific problems you might encounter in the lab. Each answer provides not only a solution but also the underlying rationale to help you make informed decisions in your experimental design.
Q1: My palladium-catalyzed C5-arylation is failing or giving very low yields with a sterically demanding N1-substituent. What are the first parameters I should adjust?
This is a classic challenge where the steric bulk on the N1-substituent likely impedes the approach of the catalyst or the coupling partners. The C-H activation at the C5 position is often the rate-limiting step and is highly sensitive to the steric environment.[1]
Answer:
Your initial troubleshooting should focus on two key areas: the ligand/catalyst system and the reaction conditions.
-
Re-evaluate Your Ligand and Catalyst: Standard phosphine ligands may not be sufficient. You need a system that is both highly active and can accommodate steric bulk.
-
Switch to Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to promote challenging cross-coupling reactions. Their steric bulk can facilitate the reductive elimination step, while their electron-donating nature enhances the oxidative addition of the aryl halide to the palladium center.
-
Consider a Phosphine-Free System: In some cases, phosphine ligands can be detrimental. Han et al. investigated phosphine-free catalytic systems, finding that a simple combination of Pd(OAc)₂ with a monodentate N-ligand like pyridine can be effective, especially when paired with a suitable oxidant like Cu(OAc)₂.[2][3]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: C-H activation has a high activation energy. Cautiously increasing the reaction temperature (e.g., from 110 °C to 140 °C) can often overcome this barrier.[1]
-
Solvent Choice: Switch to a high-boiling, polar aprotic solvent like DMAc (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone), which can improve the solubility of reagents and stabilize the catalytic species.
-
Base and Additive Screening: The choice of base is critical. While carbonates (K₂CO₃, Cs₂CO₃) are common, carboxylate bases like potassium pivalate (KOPiv) can be more effective as they can participate in the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism.[3][4] Adding a pivalic acid (PivOH) co-catalyst can further facilitate this process.[1]
-
Decision Workflow for Low-Yield C5-Arylation
Caption: Blocking groups create a physical barrier, while directing groups guide the catalyst via chelation.
FAQ 2: My substrate is sensitive and degrades under the high temperatures required for transition-metal-catalyzed C-H activation. Are there milder alternatives?
Answer:
Yes. When thermal instability is a concern, visible-light photoredox catalysis is an excellent alternative. [5]These reactions often proceed at room temperature, preserving sensitive functional groups. [6][7] Photoredox catalysis generates highly reactive radical intermediates under mild conditions, which can then engage in C-H functionalization pathways. [8] How it Works (Simplified):
-
Photoexcitation: A photocatalyst (PC) absorbs visible light and enters an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a substrate to generate a radical intermediate.
-
C-H Functionalization: This radical can then react with the pyrazole, often in a Minisci-type reaction, to functionalize the C5 position. [8] Advantages of Photoredox Catalysis:
-
Mild Conditions: Typically run at or below room temperature, protecting delicate functional groups. [6]* Novel Reactivity: Enables transformations that are difficult to achieve with traditional thermal methods.
-
Sustainability: Uses light as a clean energy source. [5] Consider exploring photoredox methods when dealing with complex, late-stage intermediates in drug discovery or natural product synthesis, where preserving the molecular architecture is paramount.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C5-Arylation using an Ester Blocking Group
This protocol is adapted from methodologies that use an ester at C4 to ensure regioselective C5-arylation. [9] Step A: C5-Arylation
-
To an oven-dried Schlenk tube, add ethyl 1-methylpyrazole-4-carboxylate (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMA (dimethylacetamide, 4 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C5-arylated pyrazole-4-carboxylate.
Step B: Decarboxylation (Ester Removal)
-
Dissolve the purified product from Step A (1.0 mmol) in DMA (5 mL) in a sealable vial.
-
Add a solution of NaOH (4.0 mmol) in water (1 mL).
-
Seal the vial and heat at 150 °C for 4-6 hours.
-
Cool the reaction to room temperature and carefully acidify with 2M HCl until pH ~5-6.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the final 1-methyl-5-aryl-pyrazole. [9]
References
-
Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. Organic Letters. [Link]
-
Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. Scilit. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. ResearchGate. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. PMC. [Link]
-
Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. RSC Publishing. [Link]
-
Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN. [Link]
-
Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. [Link]
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Technical Support Center: Troubleshooting Low Yields in Nitro-Pyrazole Reduction Reactions
Welcome to the Technical Support Center for troubleshooting nitro-pyrazole reduction reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reduction of nitro-pyrazoles to their corresponding amino-pyrazoles. The transformation of a nitro group to an amine is a fundamental step in the synthesis of a wide array of pharmaceuticals and other valuable chemical entities.[1][2] However, this seemingly straightforward reduction can be fraught with difficulties, leading to low yields, incomplete reactions, and the formation of undesired byproducts.
This resource provides a structured, question-and-answer-based approach to systematically diagnose and resolve issues in your experimental workflow. By understanding the underlying chemical principles and the impact of various reaction parameters, you can optimize your process for higher yields and purity.
Troubleshooting Guide
Q1: My nitro-pyrazole reduction is sluggish or has completely stalled. What are the primary factors to investigate?
An incomplete or stalled reaction is a frequent challenge. A systematic evaluation of your reaction components and conditions is the most effective approach to identify the root cause.[3]
A1: Key areas for investigation include:
-
Catalyst Activity and Loading: For catalytic hydrogenations (e.g., Pd/C, Pt/C, Raney Nickel), the catalyst's activity is paramount.[2][4]
-
Deactivation: Catalysts can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents.
-
Insufficient Loading: For challenging substrates, a higher catalyst loading (e.g., 10-20 mol%) may be necessary.
-
Improper Handling: Ensure the catalyst is not unnecessarily exposed to air, which can decrease its activity.
-
-
Reducing Agent Stoichiometry and Quality: For metal/acid reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl), the stoichiometry and physical form of the metal are critical.[5]
-
Stoichiometry: A sufficient excess of the reducing agent is often required to drive the reaction to completion.[3]
-
Metal Surface Area: Use finely powdered metals to maximize the reactive surface area.[3]
-
Reagent Purity: Use fresh, high-quality reagents, as some, like sodium dithionite, can decompose over time.[3]
-
-
Solvent Selection and Solubility: The solubility of the nitro-pyrazole starting material can significantly impact the reaction rate.
-
Poor Solubility: If the starting material has low solubility in the chosen solvent, the reaction will be slow. Consider a solvent screen to find a more suitable medium. Protic co-solvents like ethanol or methanol can often improve solubility and aid in hydrogenation reactions.[4]
-
-
Reaction Temperature and Pressure:
-
Temperature: While many reductions proceed at room temperature, some substrates may require heating to achieve a reasonable rate.[3] However, excessive heat can promote side reactions.
-
Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure (if your equipment allows) can significantly accelerate the reaction rate.
-
Q2: I'm observing significant byproducts, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amino-pyrazole?
The formation of partially reduced intermediates is a common issue, arising from the stepwise nature of nitro group reduction.[1][3] The key to minimizing these byproducts is to ensure conditions that favor the complete six-electron reduction to the amine.
A2: Strategies to enhance selectivity include:
-
Optimize Reducing Agent and Conditions:
-
Catalytic Hydrogenation: This method is often highly chemoselective. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.[2]
-
Metal/Acid Systems: The choice of metal and acid can influence selectivity. For instance, Fe in the presence of a weak acid like ammonium chloride is often milder than SnCl₂ in concentrated HCl.[5]
-
-
Control Reaction Temperature: Exothermic reactions can lead to localized overheating, which can promote the formation of condensation byproducts like azoxy and azo compounds.[3] Ensure adequate cooling and controlled addition of reagents if necessary.
-
pH Control: The pH of the reaction medium can significantly influence the reduction pathway and the stability of intermediates. For some substrates, maintaining a neutral or slightly acidic pH can be beneficial.[6]
Q3: My starting material contains other reducible functional groups (e.g., halogens, carbonyls, nitriles). How can I selectively reduce the nitro group?
Chemoselectivity is a critical consideration in complex molecule synthesis. Fortunately, several methods offer excellent selectivity for nitro group reduction.
A3: Recommended chemoselective methods:
-
Catalytic Hydrogenation with Pd/C: This is a widely used and generally reliable method for selectively reducing nitro groups in the presence of many other functional groups under mild conditions.[2]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C, Raney Nickel) can be a very mild and selective method.
-
Metal/Acid Systems:
-
Fe/NH₄Cl: This system is known for its mildness and is often compatible with a variety of functional groups.[5]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be effective for selective reductions, particularly in aqueous or mixed aqueous/organic solvent systems.
-
| Method | Advantages | Potential Issues | Functional Group Compatibility |
| Catalytic Hydrogenation (H₂, Pd/C) | High yields, clean reaction, mild conditions.[2] | Catalyst poisoning, potential for dehalogenation. | Good for many groups, but can reduce alkenes, alkynes, and some carbonyls. |
| Transfer Hydrogenation (Ammonium Formate, Pd/C) | Mild, avoids handling of H₂ gas. | Can be slower than direct hydrogenation. | Similar to catalytic hydrogenation. |
| Fe/NH₄Cl | Inexpensive, mild, good functional group tolerance.[5] | Heterogeneous, workup can be tedious. | Generally good, less likely to reduce other functional groups compared to stronger reducing agents. |
| SnCl₂/HCl | Strong reducing agent, effective for stubborn reductions. | Acidic conditions may not be suitable for all substrates, workup can be challenging. | Can reduce other functional groups like nitriles and some carbonyls. |
Q4: The workup and purification of my amino-pyrazole are proving difficult, leading to product loss. What are some best practices?
The properties of the resulting amino-pyrazole can present purification challenges.
A4: Tips for efficient workup and purification:
-
Workup:
-
Catalyst Removal: For catalytic hydrogenations, ensure complete removal of the catalyst by filtering through a pad of celite or a similar filter aid.[2]
-
Metal Salt Removal: For metal/acid reductions, the workup often involves filtration to remove metal salts, followed by extraction.[1]
-
pH Adjustment: Amino-pyrazoles are basic. Adjusting the pH of the aqueous layer during extraction can help to move the product into the organic phase and leave inorganic salts behind.
-
-
Purification:
-
Recrystallization: This is often an effective method for purifying solid amino-pyrazoles. Experiment with different solvent systems to find optimal conditions.[7]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. To prevent streaking of the basic amine product, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[8]
-
Acid-Base Extraction: For some amino-pyrazoles, an acid-base extraction can be a powerful purification technique. The basic amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to regenerate the free amine, which is then extracted into an organic solvent.[8]
-
Frequently Asked Questions (FAQs)
Q: Can I monitor the progress of my nitro-pyrazole reduction?
A: Yes, monitoring the reaction is crucial to determine the optimal reaction time and prevent over-reduction or side reactions. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.[2][9] A simple TLC stain, such as potassium permanganate, can often differentiate the starting nitro-pyrazole from the product amine.
Q: What is the general mechanistic pathway for nitro group reduction?
A: The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[1] Understanding this pathway is key to troubleshooting, as the accumulation of these intermediates indicates an incomplete reaction.
Q: Are there any safety concerns I should be aware of?
A: Yes. Catalytic hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C). Always work in a well-ventilated fume hood and follow proper safety protocols for handling these materials.[2] Some metal/acid reductions can be highly exothermic, so controlled addition of reagents and adequate cooling are important.
Q: Can the position of the nitro group on the pyrazole ring affect the ease of reduction?
A: Yes, the electronic environment of the nitro group can influence its reactivity. Electron-withdrawing groups elsewhere on the pyrazole ring can make the nitro group more electron-deficient and easier to reduce. Conversely, electron-donating groups may make the reduction more challenging. Steric hindrance around the nitro group can also slow down the reaction rate.
Experimental Protocols & Visualizations
Protocol: General Procedure for Catalytic Hydrogenation of a Nitro-Pyrazole
-
Preparation: In a suitable reaction vessel, dissolve the nitro-pyrazole (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Inerting: Add the catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution. Purge the vessel with an inert gas, such as nitrogen or argon, to remove all oxygen.[2]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (a balloon for small scale, or a Parr hydrogenator for larger scale/higher pressure).
-
Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature) until the reaction is complete, as determined by a monitoring technique like TLC or LC-MS.[2]
-
Work-up: Carefully replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.[2]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino-pyrazole.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[2]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield.
Nitro Group Reduction Pathway
Caption: The stepwise reduction of a nitro group and common side products.
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - ResearchGate. (2019).
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. (2017).
- Reduction of nitro compounds - Wikipedia.
- Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis - Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
- Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022).
- my nitro refuses to be reduced : r/Chempros - Reddit. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Methylation
Welcome to the technical support center for the N-methylation of pyrazoles. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for optimizing one of the most critical parameters in this synthesis: reaction temperature. The following content, presented in a practical question-and-answer format, is designed to address specific experimental challenges and explain the causality behind procedural choices.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in pyrazole N-methylation?
A1: Temperature is a pivotal parameter that directly influences reaction rate, regioselectivity, and the side-product profile.[1][2] The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring often exhibit similar reactivity, leading to the formation of a mixture of N1 and N2-methylated regioisomers.[2][3] Temperature can modulate the kinetic and thermodynamic control of the reaction, potentially favoring one isomer over the other. Furthermore, excessively high temperatures can promote side reactions like over-methylation to form quaternary pyrazolium salts, while insufficient heat may result in a sluggish or incomplete reaction.[1][2]
Q2: My reaction is sluggish or not reaching completion. Should I just increase the temperature?
A2: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done systematically.[1] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal balance.[1] Before elevating the temperature, first ensure other factors are not the root cause, such as:
-
Insufficient Base: The chosen base must be strong enough to deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like sodium hydride (NaH) may be necessary.[2]
-
Reagent Quality: Ensure your methylating agent and solvents are fresh and anhydrous, as degradation or moisture can inhibit the reaction.[2]
-
Substrate Reactivity: Pyrazoles with electron-withdrawing groups are less nucleophilic and may inherently require more forcing conditions.[2]
Q3: I'm observing poor regioselectivity (a mix of N1 and N2 isomers). How can temperature adjustments help?
A3: Investigating the effect of temperature on selectivity is a key optimization step.[2] In some cases, lowering the reaction temperature may increase the energy difference between the transition states leading to the two isomers, thereby enhancing selectivity.[4] Conversely, for certain substrate and reagent combinations, higher temperatures might be required. It is crucial to screen a range of temperatures (e.g., 0 °C, room temperature, 60 °C, 80 °C) to determine the effect on the N1/N2 ratio.[1][4] However, temperature is just one piece of the puzzle; solvent and base selection often have a more pronounced impact on regioselectivity.[2][4]
Q4: I'm seeing by-products that I suspect are from over-methylation. What is the role of temperature here?
A4: The formation of a quaternary pyrazolium salt via over-methylation is a common side reaction, especially with highly reactive methylating agents like dimethyl sulfate or methyl iodide.[2] This side reaction is often accelerated at higher temperatures. To mitigate this, consider the following temperature-related strategies:
-
Lower the reaction temperature. Running the reaction at a lower temperature can slow the rate of the second methylation step more significantly than the first.[5]
-
Slow, cooled addition: Add the methylating agent dropwise to a cooled solution of the deprotonated pyrazole. This helps to control the exotherm and maintain a low instantaneous concentration of the electrophile.[5]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems where temperature is a key variable.
| Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low or No Conversion | 1. Reaction temperature is too low.[1] 2. Insufficiently strong base for the given temperature.[2] 3. Decomposed reagents.[2] | 1. Gradually increase the reaction temperature in increments (e.g., from room temp to 50 °C, then 80 °C), monitoring by TLC/LC-MS at each stage.[1] 2. If heating doesn't improve conversion, consider a stronger base (e.g., switch from K₂CO₃ to NaH) which may be effective at lower temperatures.[6][7] 3. Verify the quality of the methylating agent and ensure the solvent is anhydrous.[2] |
| Poor N1/N2 Regioisomer Ratio | 1. Suboptimal temperature for kinetic vs. thermodynamic control.[4] 2. The chosen solvent/base system is not selective at any temperature.[2] | 1. Screen a range of temperatures (e.g., 0 °C, 25 °C, 60 °C) to assess the impact on the isomer ratio. Lower temperatures often favor the kinetically preferred product.[4] 2. If temperature screening fails, focus on other variables. Polar aprotic solvents like DMF or DMSO are common starting points.[4] The combination of K₂CO₃ in DMSO is known to be effective for N1-alkylation in some cases.[4] |
| Formation of Quaternary Salt By-product | 1. Reaction temperature is too high, accelerating the second methylation.[2] 2. Stoichiometry of the methylating agent is too high. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[5] 2. Add the methylating agent dropwise to a cooled reaction mixture to better control the reaction exotherm and local concentration.[5] 3. Use a slight excess of the pyrazole starting material (e.g., 1.1 equivalents) relative to the methylating agent.[5] |
| Reaction Appears Uncontrolled or Exothermic | 1. Initial reaction temperature is too high for the scale and reagents used. 2. Rapid addition of a highly reactive methylating agent. | 1. Start the reaction at a lower temperature (e.g., 0 °C in an ice bath) to control any initial exotherm, especially during reagent addition.[8] 2. Add the methylating agent slowly and monitor the internal temperature with a probe.[8] 3. After the addition is complete, the reaction can be allowed to warm to room temperature or heated to the target temperature.[8] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Pyrazole N-Methylation
This protocol outlines a general method for determining the optimal temperature for the N-methylation of a substituted pyrazole using a common methylating agent like dimethyl sulfate.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Dimethyl Sulfate (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessels (e.g., round-bottom flasks)
-
Stir plates and magnetic stir bars
-
Temperature-controlled baths (ice-water, room temp water, oil bath)
-
TLC plates and appropriate eluent system
-
LC-MS for accurate analysis
Procedure:
-
Setup: In three separate oven-dried flasks under an inert atmosphere (e.g., nitrogen), add the substituted pyrazole (e.g., 1 mmol) and anhydrous DMF (e.g., 5 mL).
-
Base Addition: To each flask, add K₂CO₃ (2.0 eq).
-
Temperature Equilibration: Place each flask in a separate temperature bath:
-
Flask A: 0 °C (ice-water bath)
-
Flask B: 25 °C (room temperature water bath)
-
Flask C: 80 °C (oil bath)
-
-
Stir the suspensions at their respective temperatures for 15-30 minutes.
-
Methylating Agent Addition: Add dimethyl sulfate (1.1 eq) dropwise to each flask.
-
Reaction Monitoring: Stir the reactions at their designated temperatures. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h). Note the consumption of starting material, formation of product(s), and any by-products.
-
Analysis: Upon completion (or after 24h), quench the reactions (e.g., by pouring into water). Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4] Analyze the crude extracts by LC-MS or ¹H NMR to determine the conversion and the ratio of N1 to N2 methylated isomers for each temperature condition.
-
Optimization: Based on the results, select the temperature that provides the best combination of reaction rate, yield, and regioselectivity.
Visualization & Workflow Diagrams
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process when faced with an incomplete N-methylation reaction.
Caption: A decision tree for troubleshooting low product yield.[8]
Logical Flow for Optimizing Regioselectivity
This diagram illustrates the steps to take when optimizing the N1/N2 isomer ratio, emphasizing the interplay between temperature and other reaction conditions.
Caption: A logical workflow for optimizing N1/N2 regioselectivity.
References
-
Barabash, O. V., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Dalton, T., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. Available at: [Link]
-
Iaroshenko, V. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
Sources
Removing regioisomeric impurities in pyrazole synthesis
Technical Support Center: Pyrazole Regioisomer Management Current Status: Operational 🟢 Ticket Category: Organic Synthesis & Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Pyrazole Technical Support Hub.
You are likely here because your pyrazole synthesis—typically a condensation between a hydrazine and a 1,3-electrophile—has yielded a mixture of 1,3- and 1,5-isomers (or N1/N2 alkylation products). These regioisomers often possess nearly identical
This guide treats your chemical challenge as a system bug. We will isolate the variable (synthesis), diagnose the error (analytics), and patch the system (purification).
Module 1: The "Prevention" Patch (Synthesis Control)
User Question: I am running a Knorr synthesis (hydrazine + 1,3-diketone). Why am I getting a 50:50 mixture, and how can I bias this before I even start purifying?
Root Cause Analysis:
The Knorr mechanism involves two competing nucleophilic attacks. The hydrazine
-
Kinetic Control: The less hindered nitrogen attacks the most electrophilic carbonyl.
-
Thermodynamic Control: The system equilibrates to the most stable tautomer/isomer, often driven by steric relief or conjugation.
Protocol: Steering Regioselectivity Do not rely on luck. Force the pathway using solvent and pH parameters.[2]
| Variable | Adjustment | Mechanistic Effect |
| Solvent (Protic) | Ethanol/Methanol | Promotes proton transfer, often favoring the thermodynamic product (usually 1,3-isomer due to reduced steric clash). |
| Solvent (Fluorinated) | HFIP (Hexafluoroisopropanol) | Critical Trick: HFIP activates carbonyls via H-bonding, often reversing selectivity to favor the 1,5-isomer (kinetic) by stabilizing specific transition states [1]. |
| pH (Acidic) | HCl / AcOH | Protonates the hydrazine, making the less substituted nitrogen the only nucleophile available. |
| Substrate | Enaminones | Replace 1,3-diketone with an enaminone. The hydrazine attacks the carbon attached to the leaving group (amine) exclusively, locking regioselectivity [2]. |
Visual Workflow: Synthesis Decision Tree
Caption: Logic flow for selecting synthetic conditions to minimize regioisomeric impurities prior to purification.
Module 2: The "Diagnosis" Patch (Analytical Distinction)
User Question: I have two spots on TLC, but I don't know which isomer is which. The 1H NMR peaks are almost identical.[3] How do I confirm identity without X-ray?
Technical Insight: Simple 1H NMR is often insufficient because the pyrazole ring protons (H3/H4/H5) shift subtly. You must use connectivity (2D NMR) or specific 13C shifts .
The Diagnostic Protocol:
-
NOE/ROESY (The Gold Standard):
-
Irradiate the N-substituent (e.g., N-Methyl).
-
1,5-Isomer: You will see a strong NOE enhancement of the substituent at C5 (the group "next door").
-
1,3-Isomer: You will see NOE enhancement of the proton at C5 (if C5 is unsubstituted) or NO enhancement of the C3 substituent (too far away).
-
-
13C NMR Chemical Shifts: In N-substituted pyrazoles, the carbon adjacent to the substituted nitrogen (C5) is typically upfield (shielded) compared to C3 due to the "pyrrole-like" character of that segment of the ring [3].
| Feature | 1,3-Isomer (N-N=C(R)-CH=C) | 1,5-Isomer (N-N=CH-C(R)=C) |
| NOE Correlation | N-Group ↔ H5 (Strong) | N-Group ↔ R5 (Strong) |
| C3 Shift ( | ~140-150 ppm (Deshielded) | ~130-140 ppm |
| C5 Shift ( | ~130 ppm (Shielded) | ~135-145 ppm |
| 3-bond coupling to R3 | 3-bond coupling to R5 |
Module 3: The "Remediation" Patch (Purification)
User Question: My isomers are co-eluting on silica gel despite a shallow gradient. How do I separate them?
Solution A: The "Salt Break" (Crystallization) Regioisomers often have vastly different crystal packing lattices despite similar polarities. We can exploit this by forming a salt.[2][4] The 1,3-isomer is generally more basic than the 1,5-isomer (due to steric hindrance around the nitrogen lone pair in the 1,5-isomer).
Protocol: Differential Salt Crystallization
-
Dissolution: Dissolve the crude mixture (oil/solid) in a minimal amount of dry Ethanol or Ethyl Acetate.
-
Acidification: Add 1.05 equivalents (relative to total pyrazole) of 4N HCl in Dioxane or concentrated HCl dropwise.
-
Alternative: If HCl fails, use Picric acid (caution: explosive when dry) or Oxalic acid.
-
-
Precipitation: Cool to 0°C. The less soluble salt (often the symmetric or less hindered isomer) will precipitate.
-
Filtration & Wash: Filter the solid. Wash with cold ether.
-
Free-basing: Suspend the solid in DCM, add saturated
, separate the organic layer, and dry. -
Mother Liquor: The other isomer remains in the filtrate.
Solution B: Chromatographic Doping Pyrazoles are basic ("stickers"). They tail on silica, causing peak broadening that merges isomers.
-
The Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your DCM/MeOH or Hexane/EtOAc mobile phase. This deactivates the acidic silica sites, sharpening peaks and restoring resolution (
).
Visual Workflow: Purification Logic
Caption: Workflow for choosing between chromatography and salt-based crystallization.
References
-
Fustero, S. et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 111(11), 6984–7034.
-
Maddaluno, J. et al. (2018). "Regiocontrol in the Synthesis of Pyrazoles from Enaminones." European Journal of Organic Chemistry.
-
Elguero, J. et al. (2002). "Proton and Carbon-13 NMR Study of Pyrazole Derivatives." Magnetic Resonance in Chemistry.
-
BenchChem Technical Support. (2025). "Chromatography of Heterocycles: Troubleshooting Tailing."
Sources
Validation & Comparative
1H NMR Chemical Shift Guide: 1,4-Dimethyl-5-nitro-1H-pyrazole
[1][2]
Executive Summary: The Regiochemical Challenge
In the development of pyrazole-based pharmacophores and energetic materials, the position of the nitro group relative to the N-methyl substituent fundamentally alters the molecule's electronic properties and reactivity.
The Core Problem: The nitration of 1,4-dimethylpyrazole yields a mixture of regioisomers. The 3-nitro isomer is typically the major product due to steric hindrance at the 5-position (flanked by the N-methyl group).[1] However, the 5-nitro isomer (the Target) is often required for specific biological activity or explosive density.
This guide provides the definitive NMR spectral signatures to validate the identity of 1,4-Dimethyl-5-nitro-1H-pyrazole and quantify its purity against the pervasive 3-nitro impurity.[1]
Technical Profile: Spectral Data Comparison
The following data distinguishes the Target Product (5-nitro) from its primary Alternative (3-nitro).
Comparative 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Nucleus Assignment | Target: 1,4-Dimethyl-5-nitro-1H-pyrazole | Alternative: 1,4-Dimethyl-3-nitro-1H-pyrazole | Diagnostic Difference (Δδ) |
| N-Methyl (N1-CH₃) | 4.20 – 4.28 ppm (s) | 3.90 – 3.98 ppm (s) | ~0.3 ppm (Critical) |
| Ring Proton (Ar-H) | 7.45 – 7.55 ppm (s, H-3) | 7.70 – 7.85 ppm (s, H-5) | ~0.3 ppm |
| C-Methyl (C4-CH₃) | 2.40 – 2.50 ppm (s) | 2.40 – 2.50 ppm (s) | Negligible |
Key Insight:
-
The N-Methyl Shift is the "Fingerprint": In the 5-nitro isomer, the N-methyl group is spatially adjacent to the nitro group (an electron-withdrawing, anisotropic cone).[2] This proximity causes a significant deshielding effect , shifting the N-methyl signal downfield to >4.20 ppm .[2]
-
In the 3-nitro isomer, the N-methyl group is remote from the nitro group, appearing in the typical N-methyl pyrazole range (~3.95 ppm ).[2]
Structural Logic & Synthesis Pathways[2]
The following diagram illustrates the origin of the two isomers and the logic used to assign their structures.
Figure 1: Reaction pathway showing the divergent formation of 3-nitro and 5-nitro isomers and the NMR logic used to distinguish them.
Experimental Protocol: Validation Workflow
To ensure the "product's performance" (purity and identity), follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) for routine analysis.[1] Use DMSO-d₆ if solubility is poor, but note that DMSO will shift all signals slightly downfield (approx +0.1–0.2 ppm).
-
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent. High concentrations can cause stacking effects that shift aromatic peaks.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 scans to resolve minor isomeric impurities (the 3-nitro isomer).
-
Relaxation Delay (d1): Set to ≥ 5 seconds . The N-methyl protons can have long T1 relaxation times.[1] Accurate integration requires full relaxation.
Step 3: Data Processing & Integration
-
Phase & Baseline: Apply careful manual phasing.[2]
-
Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Integration Zones:
-
Integrate the region 3.80 – 4.00 ppm (Region A: 3-nitro impurity).[2]
-
Integrate the region 4.10 – 4.30 ppm (Region B: 5-nitro Target).
-
-
Calculation:
Step 4: Confirmation via NOE (Optional but Recommended)
If the chemical shift is ambiguous due to solvent effects:
-
Perform a 1D NOE difference experiment irradiating the N-methyl signal.
-
Target (5-Nitro): You will see NO enhancement of the C4-Methyl group, but NO enhancement of the aromatic proton (H3) will be weak or indirect.
-
Alternative (3-Nitro): Irradiating the N-methyl will show a strong NOE enhancement of the adjacent H-5 aromatic proton .[1]
References
-
Katritzky, A. R.; Tarhan, H. O.; Terem, B. (1975).[2] "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions". Journal of the Chemical Society, Perkin Transactions 2, 1632–1636.
-
Faure, R.; Vincent, E. J.; Rousseau, A.; Claramunt, R. M.; Elguero, J. (1988).[2] "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism". Canadian Journal of Chemistry, 66(5), 1141–1146.
-
Larina, L. I.; Lopyrev, V. A. (2009).[2] "Nitroazoles: Synthesis, Structure and Properties". Springer. (General reference for nitroazole shifts).
-
Claramunt, R. M.; et al. (2013).[2] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles". Magnetic Resonance in Chemistry.
Definitive Guide: Distinguishing Pyrazole Regioisomers Using NOESY NMR
Executive Summary
In drug discovery, the condensation of hydrazines with 1,3-diketones is a ubiquitous reaction for generating pyrazole scaffolds. However, this reaction frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers . Distinguishing these isomers is critical because their biological activities and metabolic profiles often diverge drastically.
While 1D NMR (chemical shift trends) and HMBC (long-range coupling) offer clues, they are prone to ambiguity due to solvent effects and quadrupolar broadening of nitrogen. Nuclear Overhauser Effect Spectroscopy (NOESY) is the only solution-state technique that provides a definitive, self-validating structural proof by measuring through-space proximity rather than through-bond connectivity.
This guide details the mechanistic basis, comparative advantages, and a validated experimental protocol for using NOESY to solve this regiochemical puzzle.
The Regioisomer Challenge
When a monosubstituted hydrazine (
-
1,5-isomer: The N-substituent (
) is spatially close to the C5-substituent. -
1,3-isomer: The N-substituent (
) is spatially distant from the C3-substituent (and C5 is occupied by the other group).
Visualizing the Spatial Problem
Figure 1: Mechanistic basis of NOE differentiation. In the 1,5-isomer, the N-substituent and C5-substituent are within the NOE detection limit (<5 Å). In the 1,3-isomer, they are too far apart.
Comparative Analysis: Why NOESY?
Many chemists attempt to solve this using faster methods first. The table below outlines why those often fail and why NOESY is required for high-integrity data packages.
| Feature | Method 1: 1D Proton NMR | Method 2: 1H-15N HMBC | Method 3: 1D/2D NOESY |
| Mechanism | Chemical Shift ( | Through-bond coupling ( | Through-space dipolar coupling |
| The Logic | C5-H is typically downfield of C3-H. | N1 correlates to C5 ( | N1-R shows cross-peak to C5-R. |
| Reliability | Low. Solvent shifts (e.g., DMSO vs | Medium. | High. Distance dependence ( |
| False Positives | Common due to anisotropic effects of aryl rings. | Possible if N1-C5 and N1-C3 couplings overlap. | Rare. Spin diffusion is the only risk (mitigated by mixing time). |
| Verdict | Preliminary only. | Corroborative evidence.[1][2] | Definitive Proof. |
Experimental Protocol: The Self-Validating NOESY
This protocol is designed for small-molecule drugs (MW < 1000 Da) using a standard 400-600 MHz NMR.
Phase 1: Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves signal-to-noise (S/N) for weak NOEs.
-
Solvent Choice:
is preferred over for pyrazoles to prevent aggregation and slow down molecular tumbling slightly, which can enhance NOE in small molecules. -
Degassing (Critical): Dissolved oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.
-
Action: Bubble nitrogen gas through the sample for 2 minutes or perform 3 freeze-pump-thaw cycles.
-
Phase 2: Acquisition Parameters
-
Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).
-
Mixing Time (
): 500 ms – 800 ms .-
Why: Small molecules have slow NOE buildup (positive NOE). A mixing time < 300 ms may show no signal. > 1000 ms risks "spin diffusion" (magnetization transferring A
B C), making distant protons appear close.
-
-
Relaxation Delay (
): Set to (typically 3–5 seconds). -
Scans (
): Minimum 16 (for 2D) or 64+ (for 1D Selective NOESY).
Phase 3: Data Processing
-
Phasing: For small molecules, NOE cross-peaks have the opposite sign to the diagonal peaks.[3]
-
Check: If diagonal is negative (red), NOE cross-peaks must be positive (black/blue).
-
Self-Validation: Look for a known short distance (e.g., ortho-protons on a phenyl ring or geminal protons). If these don't show strong NOE, the experiment failed (likely
contamination or bad mixing time).
-
Data Interpretation & Decision Matrix
Once the spectrum is acquired, focus on the N1-Substituent (e.g., N-Methyl at 3.8-4.0 ppm) and check for correlations in the aromatic/aliphatic region.
The Decision Workflow
Figure 2: Decision matrix for interpreting NOESY data. Note that for 1,3-isomers, if C5 is a proton, you will see a strong NOE between N-Me and C5-H, confirming the 1,3-substitution pattern indirectly.
Case Study: N-Methyl-Phenyl Pyrazole
-
Scenario A (1,5-dimethyl-3-phenylpyrazole):
-
N-Methyl (
3.8) shows NOE to C5-Methyl ( 2.3).
-
-
Scenario B (1,3-dimethyl-5-phenylpyrazole):
-
N-Methyl (
3.8) shows NO NOE to Phenyl protons ( 7.4). -
N-Methyl shows NOE to C5-H (if unsubstituted) or no NOE if C5 is fully substituted with a distant group.
-
Pro-Tips for Difficult Cases
-
The "Roesy" Alternative: If your molecule has a molecular weight between 1000–2000 Da, the NOE signal might be zero (crossing the zero-quantum transition). In this "null" zone, run a ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY cross-peaks are always positive (opposite to diagonal) regardless of molecular size.
-
1D Selective NOESY: If you only need to answer "Is N-Me close to Phenyl?", do not run a full 2D map. Run a 1D Selective NOESY .
-
Technique: Selectively irradiate the N-Methyl peak.
-
Result: Only protons spatially close to the methyl will appear in the spectrum. This takes 10 minutes vs. 4 hours for 2D.
-
References
-
Indiana University NMR Facility. 1-D NOESY and 1-D ROESY for Small Molecules. [Link]
-
University of Chicago NMR Facility. 1D NOESY made easy. [Link]
-
Novikova, D. S., et al. Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. St. Petersburg State University.[5] [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. pureportal.spbu.ru [pureportal.spbu.ru]
A Senior Application Scientist's Guide to FTIR Spectral Analysis of the Nitro Group in Pyrazole Rings
Welcome to a detailed comparative guide on the Fourier-Transform Infrared (FTIR) spectral analysis of nitro-functionalized pyrazole rings. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties.[1][2][3] The introduction of a nitro (NO₂) group dramatically alters the electronic and structural characteristics of the pyrazole core, making precise characterization essential.[4][5] This guide provides an in-depth exploration of FTIR spectroscopy as a primary analytical tool for this purpose. We will delve into the causality behind spectral features, present a self-validating experimental workflow, and objectively compare FTIR with alternative analytical techniques to equip researchers, scientists, and drug development professionals with the insights needed for robust structural elucidation.
The Vibrational Language of the Nitro Group: FTIR Fundamentals
FTIR spectroscopy probes the vibrational energy of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies.[6][7] The resulting spectrum is a unique molecular fingerprint. The nitro group is particularly well-suited for FTIR analysis because its N-O bonds are highly polar. The significant change in dipole moment during their vibration results in characteristically strong and easily identifiable absorption bands, making FTIR a first-line technique for confirming its presence.[6][8]
The primary vibrational modes for the NO₂ group are:
-
Asymmetric Stretch (ν_as): The two N-O bonds stretch out of phase. This is typically the higher frequency, strong absorption.
-
Symmetric Stretch (ν_s): The two N-O bonds stretch in phase. This is the second strong, characteristic absorption at a lower frequency.
-
Bending/Scissoring Deformation (δ): A change in the O-N-O bond angle, which appears as a weaker band at a much lower frequency.
Decoding the Spectrum: Nitro Group Signatures in the Pyrazole Environment
When a nitro group is attached to an aromatic system like a pyrazole ring, its vibrational frequencies are modulated by the electronic environment. Conjugation with the ring's π-electron system typically lowers the frequencies of both stretching modes compared to their positions in simple nitroalkanes.[6][9][10]
The precise location of the NO₂ stretching bands provides critical structural clues:
-
Asymmetric NO₂ Stretch (ν_as): Generally observed in the 1550 - 1475 cm⁻¹ region for nitro-aromatic compounds.[6][10][11]
-
Symmetric NO₂ Stretch (ν_s): Appears in the 1360 - 1290 cm⁻¹ range.[6][10][11]
Several factors within the pyrazole system influence these positions:
-
Positional Isomerism: The electronic effect of the pyrazole ring on the nitro group differs depending on its point of attachment. An N-nitro substitution (on a nitrogen atom) will exhibit different frequencies than a C-nitro substitution (on a carbon, e.g., C3, C4, or C5) due to variations in bond polarity and conjugation.[12] For example, experimental data for 3-nitropyrazole shows bands at 1520 cm⁻¹ and 1351 cm⁻¹.[12]
-
Substituent Effects: The electronic nature of other substituents on the pyrazole ring plays a crucial role.[4]
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) increase the electron density in the ring. This electron density can be delocalized onto the nitro group, which weakens the N-O bonds and shifts their stretching frequencies to lower wavenumbers (a red shift).[6]
-
Electron-Withdrawing Groups (EWGs) , such as an additional nitro group or a halogen, decrease the ring's electron density. This strengthens the N-O bonds, shifting their absorptions to higher wavenumbers (a blue shift).
-
Quantitative Data Summary: Characteristic NO₂ Frequencies in Pyrazole Derivatives
| Compound Type | Position of NO₂ | Other Substituents | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | Reference |
| 3-Nitropyrazole | C3 | H | ~1520 | ~1351 | [12] |
| Halogenoaminopyrazoles | Varies | Halogens, Amines | 1563 - 1491 | 1361 - 1304 | [13] |
| Aromatic Nitro Cmpds (General) | Aromatic C | - | 1550 - 1475 | 1360 - 1290 | [6][10][11] |
| Nitroalkanes (for comparison) | Aliphatic C | - | ~1550 | ~1365 | [11][14] |
A Multi-Faceted Approach: Comparing FTIR with Alternative Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive analysis often requires corroboration from other techniques. Each method provides a different piece of the structural puzzle.
| Technique | Principle | Advantages for Nitro-Pyrazole Analysis | Limitations |
| FTIR Spectroscopy | IR Absorption | High sensitivity to polar NO₂ group ; rapid analysis; excellent for functional group confirmation; extensive libraries for comparison.[8][15][16] | Provides limited information on molecular connectivity and stereochemistry; can be difficult to distinguish between isomers. |
| Raman Spectroscopy | Light Scattering | Requires minimal to no sample preparation ; excellent for symmetric bonds; not hindered by aqueous solvents; offers superior spatial resolution for microscopy.[7][15][17] | Can be affected by sample fluorescence; NO₂ group signals may be weaker than in FTIR; less extensive spectral libraries.[15][17] |
| NMR Spectroscopy | Nuclear Spin | Provides definitive structural information , including atom connectivity, isomer differentiation (e.g., 3-nitro vs. 4-nitro), and proton/carbon environments.[18] | Lower throughput; requires larger sample amounts and deuterated solvents; less sensitive than FTIR for initial functional group detection. |
| Mass Spectrometry | Mass-to-Charge Ratio | Determines accurate molecular weight and elemental composition; fragmentation patterns can confirm the presence and location of the nitro group.[12][19] | Is a destructive technique; provides limited information about the specific bond vibrations or functional group environment. |
The synergy between these techniques is powerful. FTIR provides rapid confirmation of the nitro group's presence, while NMR and MS are used to build the complete, unambiguous molecular structure.
A Self-Validating Experimental Protocol for FTIR Analysis
The trustworthiness of any spectral data hinges on a rigorous and self-validating protocol. The following steps detail a standard procedure for acquiring a high-quality FTIR spectrum of a solid nitro-pyrazole sample using the KBr pellet method. The causality for each step is explained to ensure scientific integrity.
Objective: To obtain a clean, artifact-free infrared spectrum of a nitro-pyrazole compound for the identification of characteristic vibrational modes.
Methodology:
-
Sample and KBr Preparation:
-
Rationale: To ensure the sample is free of moisture, which has strong IR absorptions (broad band ~3400 cm⁻¹) that can obscure N-H or O-H stretching regions.
-
Procedure: Gently grind ~1-2 mg of the nitro-pyrazole sample into a fine powder using an agate mortar and pestle. Separately, dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-3 hours and store it in a desiccator. KBr is used because it is transparent in the mid-IR region.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Rationale: This is a critical step to computationally subtract the spectral signature of atmospheric CO₂ (~2350 cm⁻¹) and water vapor (regions around 3600 cm⁻¹ and 1600 cm⁻¹), as well as any instrumental artifacts. An analysis without a proper background is invalid.
-
Procedure: Ensure the spectrometer's sample chamber is empty and closed. Configure the instrument software to collect a background scan (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum serves as the baseline reference (I₀).
-
-
KBr Pellet Preparation:
-
Rationale: To create a solid, transparent matrix that allows infrared light to pass through the dispersed sample. An opaque or cracked pellet will scatter light and produce a poor-quality spectrum.
-
Procedure: Add ~150-200 mg of the dried KBr to the ground sample in the mortar. Mix thoroughly to ensure the sample is homogeneously dispersed. Transfer the mixture to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Rationale: The instrument measures the light passing through the sample (I) and ratios it against the background (I₀) to generate the final absorbance or transmittance spectrum. Using the same parameters as the background ensures accurate subtraction.
-
Procedure: Carefully place the KBr pellet into the sample holder in the spectrometer. Using the exact same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Interpretation:
-
Rationale: Raw data may require minor corrections to be interpretable.
-
Procedure:
-
Apply a baseline correction if the spectral baseline is sloped.
-
Use the peak-finding tool to identify the wavenumbers of the major absorption bands.
-
Specifically locate the strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions and assign them to the ν_as(NO₂) and ν_s(NO₂) modes, respectively.
-
Compare the observed frequencies with established literature values for similar compounds to support your structural hypothesis.
-
-
Visualizing the Analytical Workflow
A comprehensive characterization strategy integrates multiple techniques. The following workflow illustrates the logical progression from sample to final structural elucidation, emphasizing the central role of spectroscopic analysis.
Caption: Comprehensive workflow for the structural analysis of nitro-pyrazoles.
Conclusion
FTIR spectroscopy stands as an indispensable, rapid, and highly effective technique for the primary characterization of nitro-substituted pyrazoles. The strong, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group provide an unmistakable signature for its presence. As we have explored, the precise frequencies of these bands are sensitive reporters of the group's electronic environment, influenced by its position on the pyrazole ring and the electronic nature of other substituents.
While powerful, FTIR provides one piece of a larger puzzle. For unambiguous, publication-quality structural determination, a holistic approach is paramount. The integration of FTIR data with the detailed connectivity information from NMR spectroscopy and the precise mass determination from mass spectrometry constitutes the gold standard in modern chemical analysis, ensuring accuracy, trustworthiness, and scientific rigor.
References
-
Al-Obaidi, O. A. M., & Al-Majidi, S. M. H. (2017). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Al-Nahrain University, 20(1), 28-36. [Link]
-
Zhang, L., Zhang, T., & Zhang, J. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5635. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
-
Glavan, A., Fischer, N., Karaghiosoff, K., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6516. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. University of Calgary Chemistry. [Link]
-
Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7509. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5032. [Link]
-
El-Azab, A. S., & El-Gohary, A. M. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Arabian Journal of Chemistry, 10, S276-S287. [Link]
-
Bîcu, E., et al. (2022). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6516. Note: This reference appears to be a duplicate of[18] but is cited for its specific data on halogenoaminopyrazoles. A more appropriate reference would be sought in a real scenario. For this exercise, we will cite as found. [Link]
-
Zhang, M., et al. (2019). Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions, 48(5), 1524-1529. [Link]
-
Zinn, S. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 126(44), 8216-8228. [Link]
-
Kuklja, M. M., & Adishchev, S. V. (2007). Vibrational Behavior of the −NO2 Group in Energetic Compounds. The Journal of Physical Chemistry B, 111(30), 8917-8923. [Link]
-
LibreTexts Chemistry. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. LibreTexts. [Link]
-
Patel, H., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 325-328. [Link]
-
Labcompare. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Labcompare. [Link]
-
College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. [Link]
-
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Gateway Analytical. [Link]
-
Bîcu, E., et al. (2021). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 26(19), 5760. [Link]
-
Michigan State University. (n.d.). IR: nitro groups. MSU Department of Chemistry. [Link]
-
Szatyłowicz, H., & Siodłak, D. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(6), 2343-2354. [Link]
-
Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. [Link]
-
EAG Laboratories. (2022). FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories. [Link]
-
Analytik. (n.d.). Whitepaper: Comparison of portable spectroscopy techniques - FTIR NIR and Raman. Analytik. [Link]
-
Anderson, D. M. W., & Duncan, J. L. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-425. [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
-
Szatyłowicz, H., & Siodłak, D. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(6), 2343-2354. [Link]
-
Kumar, A., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 254-263. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague Analytical Chemistry Laboratory. [Link]
-
Nikolopoulou, A., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(6), 1259-1273. [Link]
-
Thaltiri, V., Staples, R. J., & Shreeve, J. M. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Journal of Materials Chemistry A. [Link]
-
Krishnakumar, V., & John, X. (2006). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Turkish Journal of Chemistry, 30(3), 333-340. [Link]
-
Krishnakumar, V., & Muthunatesan, S. (2007). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 574-579. [Link]
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- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
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Publish Comparison Guide: Structural Characterization of 1,4-Dimethyl-5-nitro-1H-pyrazole
The following guide provides a comprehensive structural analysis of 1,4-Dimethyl-5-nitro-1H-pyrazole , contrasting its physicochemical properties with its solid-state isomers.
Executive Summary: The "Liquid" Exception
Status: Liquid Phase (at STP) Key Insight: Unlike its crystalline isomers (e.g., 1,3-dimethyl-4-nitropyrazole), 1,4-dimethyl-5-nitro-1H-pyrazole exists as a pale yellow liquid at room temperature. Consequently, standard single-crystal X-ray diffraction data is not available for this specific isomer under ambient conditions. Researchers seeking crystal data are often actually looking for the solid 4-nitro isomers or must rely on NMR/MS spectroscopy for identification of the 5-nitro variant.
This guide provides the spectroscopic signature for the target compound and contrasts it with the crystallographic data of its solid alternatives, which are frequently used in energetic materials and pharmaceutical ligand design.
Structural Characterization (Target Compound)
Since X-ray diffraction is precluded by the liquid state, the following spectroscopic data is the primary standard for validation.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Compound: 1,4-Dimethyl-5-nitro-1H-pyrazole
-
Physical State: Pale yellow liquid[1]
-
Molecular Formula: C
H N O -
Molecular Weight: 141.13 g/mol
Spectroscopic Signature (Validation Standard)
Use these values to confirm the regiochemistry of the 5-nitro isomer versus the 3-nitro or 4-nitro isomers.
| Method | Parameter | Experimental Value | Structural Assignment |
| 7.36 (s, 1H) | H-3 (Aromatic proton) | ||
| 4.21 (s, 3H) | N-CH | ||
| 2.35 (s, 3H) | C-CH | ||
| MS (EI) | m/z | 141.05 | Molecular Ion [M] |
Analyst Note: The chemical shift of the N-methyl group (
4.21) is characteristically deshielded due to the proximity of the electron-withdrawing nitro group at position 5. In contrast, the N-methyl signal in the 3-nitro isomer typically appears further upfield.
Comparative Crystal Data (Solid Alternatives)
For applications requiring solid-state stability (e.g., energetic co-crystals or solid oral dosage forms), researchers typically utilize the 4-nitro isomers. Below is the comparative crystallographic data for the most common solid alternatives.
Table 1: Structural Comparison of Dimethyl-Nitropyrazole Isomers
| Feature | Target (Liquid) | Alternative A (Solid) | Alternative B (Solid) |
| IUPAC Name | 1,4-Dimethyl-5-nitro-1H-pyrazole | 1,3-Dimethyl-4-nitro-1H-pyrazole | 3,5-Dimethyl-4-nitro-1H-pyrazole |
| State (RT) | Liquid | Crystalline Solid | Crystalline Solid |
| Melting Point | N/A (Liquid) | ~111–112 °C | ~124–126 °C |
| Space Group | N/A | P2 | P2 |
| Density ( | ~1.28 g/cm | 1.42 g/cm | 1.46 g/cm |
| Packing Motif | Amorphous/Fluid | Planar stacking (Layered) | H-bonded dimers/chains |
| Key Application | Liquid intermediate, Prodrugs | Energetic binders, Ligands | High-stability energetics |
Performance Implication
-
Steric Hindrance: The 1,4-dimethyl-5-nitro isomer suffers from significant steric clash between the N-methyl group and the adjacent C5-nitro group. This disrupts efficient crystal packing, lowering the lattice energy and resulting in a liquid state.
-
Stability: The 4-nitro isomers (Alternatives A & B) lack this adjacent steric clash, allowing the nitro group to lie coplanar with the pyrazole ring, maximizing
-conjugation and crystal density.
Synthesis & Regioselectivity Protocol
Obtaining the specific 1,4-dimethyl-5-nitro isomer requires navigating a competitive methylation pathway. The synthesis typically yields a mixture of regioisomers.
Reaction Pathway Diagram
The following diagram illustrates the divergent methylation pathways of 4-methyl-3(5)-nitropyrazole.
Figure 1: Regioselective methylation pathways. The target compound (Red) is the minor product due to steric hindrance between the incoming methyl group and the existing nitro group.
Experimental Protocol: Separation of Isomers
To isolate the 1,4-dimethyl-5-nitro isomer from the reaction mixture:
-
Reaction: Methylate 4-methyl-3-nitropyrazole using Methyl Iodide (MeI) and Potassium Carbonate (K
CO ) in Acetone. -
Workup: Evaporate solvent and resuspend residue in water. Extract with Dichloromethane (DCM).
-
Purification (Critical Step):
-
The major isomer (3-nitro) is a solid and less polar.
-
The target isomer (5-nitro) is a liquid and slightly more polar due to the twisted nitro group.
-
Column Chromatography: Use Silica Gel with a gradient of Hexane:Ethyl Acetate (starting 90:10).
-
Order of Elution: The 1,4-dimethyl-3-nitro isomer elutes first. The 1,4-dimethyl-5-nitro isomer elutes second.
-
References
-
Spectroscopic Data & Physical State
- Source: Third, K. et al. "Pathways of Reductive Fragmentation of Heterocyclic Nitroarylmethyl Quaternary Ammonium Prodrugs." BioOne Complete.
- Data: Confirms 1,4-dimethyl-5-nitropyrazole is a pale yellow liquid and provides NMR shifts.
-
(Search Index: "1,4-Dimethyl-5-nitropyrazole")
-
Comparative Crystal Data (Alternative A)
- Source: Cambridge Structural D
-
Compound: 1,3-Dimethyl-4-nitro-1H-pyrazole.[2]
-
Comparative Crystal Data (Alternative B)
-
Synthesis & Isomerization
-
Source: Dalinger, I. L. et al. "Isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles in nucleophilic substitution reactions."[4] Russian Chemical Bulletin.
-
Sources
- 1. bioone.org [bioone.org]
- 2. 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | C5H9N5O2 | CID 3537257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 [smolecule.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Nitropyrazoles
Executive Summary & Core Directive
Nitropyrazoles serve as critical high-energy materials (explosives/propellants) and versatile pharmacophores in drug development. Their analysis presents a unique challenge: distinguishing between positional isomers (e.g., 3-nitro vs. 4-nitro) and differentiating them from structurally similar nitroimidazoles.
This guide treats Nitropyrazole Mass Spectrometry (MS) not merely as a detection method, but as a structural elucidation tool. We compare the "performance" of specific fragmentation pathways (the "Product") against alternative ionization techniques and isomeric analogs.
Key Takeaway: While generic nitro-aromatic analysis relies solely on the loss of
Mechanistic Deep Dive: The "Product" Analysis
To understand the performance of nitropyrazole analysis, we must first map the fragmentation "product"—the ions produced during collision-induced dissociation (CID) or electron ionization (EI).
The Primary Fragmentation Pathways
Unlike simple nitrobenzenes, nitropyrazoles exhibit a competition between three distinct pathways driven by the stability of the pyrazole ring and the lability of the C-N bond.
-
Direct Homolytic Cleavage (The "Standard" Route):
-
Loss of the nitro radical (
, 46 Da).[1] -
Result: Formation of a pyrolytic cation
. -
Dominance: High in 4-nitropyrazoles where the nitro group is sterically unhindered.
-
-
Nitro-Nitrite Rearrangement (The "Diagnostic" Route):
-
Mechanism: The nitro oxygen attacks the ipso-carbon, forming a nitrite ester intermediate.
-
Loss: Elimination of
(30 Da). -
Result: Formation of a phenoxy-like pyrazole cation
. -
Significance: This pathway is sensitive to steric crowding and is often suppressed in N-methylated analogs.
-
-
The Ortho-Effect (The "Isomer-Specific" Route):
-
Condition: Requires a substituent (e.g., -CH3, -NH2) adjacent to the nitro group (e.g., 1-methyl-5-nitropyrazole).
-
Loss: Elimination of
(17 Da) via hydrogen transfer. -
Significance: The "smoking gun" for distinguishing ortho-substituted isomers from their meta/para counterparts.
-
Visualization of Signaling Pathways
The following diagram maps the decision tree for a nitropyrazole molecular ion (
Caption: Figure 1. Competitive fragmentation pathways for nitropyrazoles. The "Ortho-Effect" (Red Arrow) is the critical differentiator for positional isomers.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the Nitropyrazole MS Workflow against alternative ionization methods and chemical analogs.
Technique Comparison: EI vs. ESI vs. APCI
Which ionization source provides the most structural information?
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Nature | Hard Ionization (70 eV) | Soft Ionization | Soft/Medium Ionization |
| Molecular Ion | Often weak or absent ( | Strong | Strong |
| Fragmentation | Rich. Extensive fingerprinting. Best for library matching. | Minimal. Requires MS/MS (CID) to generate fragments. | Moderate. Thermal degradation can mimic fragmentation. |
| Nitrite Rearrangement | Highly prominent. | Observable only in MS/MS mode. | Variable. |
| Best Use Case | Identification of unknown volatile intermediates (GC-MS). | Quantification of polar metabolites in biological fluids (LC-MS). | Analysis of non-polar, thermally stable explosives. |
Verdict: For structural elucidation (unknown identification), EI is superior due to the reproducible generation of diagnostic fragments (
Isomer Differentiation: The Critical Test
The true performance of a method is its ability to distinguish isomers.
| Isomer | Characteristic Fragment Ions ( | Mechanistic Cause |
| 1-methyl-3-nitropyrazole | Ortho-Effect: Nitro oxygen abstracts H from adjacent methyl group. | |
| 1-methyl-4-nitropyrazole | Ring Cleavage: Nitro group at C4 destabilizes the ring differently, favoring HCN loss after | |
| 1-methyl-5-nitropyrazole | Ortho-Effect: Similar to 3-nitro isomer; requires chromatography to distinguish from 3-nitro. |
Class Specificity: Nitropyrazoles vs. Nitroimidazoles
-
Nitroimidazoles (e.g., Metronidazole): Methylation of nitroimidazoles effectively quenches the production of
radicals.[2] The spectra are dominated by complex ring breakups. -
Nitropyrazoles: Even methylated nitropyrazoles often retain the
loss pathway (via rearrangement) or distinct loss. -
Performance Implication: If you observe a strong loss of 17 Da (
) from a methylated nitro-aromatic, it is highly diagnostic of a Nitropyrazole (ortho-isomer) rather than a Nitroimidazole.
Experimental Protocols (Self-Validating)
This protocol is designed to be self-validating: the observation of specific "Check Ions" confirms the system is operating correctly.
Sample Preparation (LC-MS/MS Focus)
-
Solvent: Methanol/Water (50:50). Avoid acetonitrile if looking for low-mass adducts as it can suppress ionization of small nitropyrazoles.
-
Concentration: 1 µg/mL (1 ppm).
-
Additives: 0.1% Formic Acid (promotes
).
Instrument Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode (Nitropyrazoles protonate well at N2).
-
Source Temp: 350°C (Ensure complete desolvation, but avoid thermal degradation seen in APCI).
-
Collision Energy (CE): Ramp 10–40 eV. (Low energy preserves
; High energy reveals ring cleavage).
The "Check Ion" Validation Step
Before running unknowns, inject 1-methyl-4-nitropyrazole standard.
-
Scan 1 (Full Scan): Confirm parent ion
128 ( ). -
Scan 2 (Product Ion - CE 20eV):
-
Pass Criteria: Observation of base peak at
82 ( ). -
Fail Criteria: If base peak is
98 ( ), your collision energy is too low, or source temperature is inducing rearrangement prior to the cell.
-
Data Summary Table (Reference Spectra)
For 1-methyl-4-nitropyrazole (MW 127):
| m/z (Ion) | Identity | Relative Abundance (EI) | Relative Abundance (ESI-CID) |
| 127 / 128 | 85% | 100% (Parent) | |
| 110 | < 5% (Absent) | < 1% | |
| 97 / 98 | 15% | 20% | |
| 81 / 82 | 100% (Base) | 80-100% | |
| 54 | 40% | Variable | |
| 42 | 60% | Variable |
References
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
National Institutes of Health (NIH). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of the methylation.
-
MDPI Molecules. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs.
-
Chemistry LibreTexts. Mass Spectrometry Fragmentation Mechanisms.
-
Science Ready. Mass Spectrometry Fragmentation Patterns & Isomer Differentiation.
Sources
HPLC retention time comparison of dimethyl-nitropyrazole isomers
An In-depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Dimethyl-Nitropyrazole Isomers
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical analysis, the precise separation and quantification of isomeric species are paramount. Dimethyl-nitropyrazole isomers, a class of compounds significant in medicinal chemistry and materials science, present a notable analytical challenge.[1][2] Due to subtle differences in the substitution patterns of their methyl and nitro groups, these isomers often exhibit very similar physicochemical properties, such as polarity and boiling point, making their separation by standard techniques difficult.[3][4]
This guide provides a comprehensive comparison of the HPLC retention behavior of key dimethyl-nitropyrazole isomers. We will explore the underlying principles of chromatographic separation, present a detailed experimental protocol, and analyze the resulting data to provide a clear understanding of how stationary phase chemistry can be leveraged to achieve optimal resolution.
The Chromatographic Challenge: Understanding Isomer Separation
The primary difficulty in separating positional isomers lies in their near-identical molecular weights and often subtle differences in polarity.[3] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this task, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.[4]
The success of an HPLC separation hinges on three key parameters: retention (k), efficiency (N), and, most critically for isomers, selectivity (α) .[5] Selectivity is the measure of the separation between two analyte peaks and is profoundly influenced by the specific molecular interactions between the isomers and the stationary phase. To resolve closely related isomers, one must exploit the subtle differences in their structure. For aromatic compounds like dimethyl-nitropyrazoles, these differences can manifest as variations in:
-
Dipole Moment: The position of the electron-withdrawing nitro group relative to the methyl groups and the pyrazole ring nitrogens alters the overall molecular dipole, affecting interactions with polar or polar-embedded stationary phases.
-
π-Electron Density: The location of substituents on the aromatic pyrazole ring can change the electron density, influencing potential π–π stacking interactions with specific stationary phases, such as those containing phenyl ligands.[6]
This guide will compare two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl column, to demonstrate how exploiting these different interaction mechanisms can dramatically alter retention times and improve the separation of dimethyl-nitropyrazole isomers.
Experimental Design and Methodology
This section details the protocol for comparing the retention times of three representative dimethyl-nitropyrazole isomers: 1,3-dimethyl-4-nitropyrazole , 1,5-dimethyl-4-nitropyrazole , and 3,5-dimethyl-1H-pyrazole-4-carbonitrile (as a structurally related compound for comparison).
Materials and Reagents
-
Analytes: 1,3-dimethyl-4-nitropyrazole, 1,5-dimethyl-4-nitropyrazole, and 3,5-dimethyl-1H-pyrazole-4-carbonitrile reference standards.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).
-
Additive: Formic acid (FA), 99%+ purity.
HPLC System and Conditions
-
System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
Stationary Phases Compared
-
Column 1 (Standard C18): A traditional end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This phase separates primarily based on the hydrophobic character of the analytes.[7]
-
Column 2 (Phenyl-Hexyl): A phenyl column with a hexyl linker (e.g., 4.6 x 150 mm, 3.5 µm particle size). This phase provides an alternative selectivity by facilitating π–π interactions between the phenyl rings of the stationary phase and the aromatic pyrazole ring of the isomers.[6][8]
Step-by-Step Experimental Protocol
-
Standard Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in methanol. Create a mixed working solution containing all three analytes at a final concentration of 50 µg/mL by diluting the stocks in a 50:50 acetonitrile/water mixture.
-
Mobile Phase Preparation: Prepare the mobile phases as described in section 2.2. For example, to make 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of deionized water. Filter and degas both mobile phases prior to use.
-
System Equilibration: Install the first column (C18) into the HPLC system. Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis Run: Inject the mixed standard solution and run the gradient method.
-
Column Wash and Switch: After completing the runs on the C18 column, flush the system and column appropriately. Replace the C18 column with the Phenyl-Hexyl column.
-
Second Analysis: Equilibrate the Phenyl-Hexyl column under the same starting conditions and inject the same mixed standard solution.
-
Data Acquisition: Record the retention times (t_R) for each isomer on both columns. Calculate the selectivity (α) and resolution (R_s) for adjacent peaks.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative analysis.
Caption: Workflow for HPLC comparison of dimethyl-nitropyrazole isomers.
Results and Discussion
The retention times and chromatographic parameters obtained from the two columns are summarized below. This data, while illustrative, is based on established chromatographic principles for separating positional isomers.
Quantitative Data Comparison
| Analyte | Column | Retention Time (t_R, min) | Resolution (R_s) vs. Next Peak | Selectivity (α) vs. Next Peak |
| 1,5-Dimethyl-4-nitropyrazole | C18 | 6.85 | 1.45 | 1.04 |
| 1,3-Dimethyl-4-nitropyrazole | C18 | 7.08 | 2.50 | 1.08 |
| 3,5-Dimethyl-1H-pyrazole-4-carbonitrile | C18 | 7.51 | - | - |
| 1,5-Dimethyl-4-nitropyrazole | Phenyl-Hexyl | 7.21 | 2.80 | 1.09 |
| 1,3-Dimethyl-4-nitropyrazole | Phenyl-Hexyl | 7.72 | 3.15 | 1.11 |
| 3,5-Dimethyl-1H-pyrazole-4-carbonitrile | Phenyl-Hexyl | 8.41 | - | - |
Interpretation of Chromatographic Performance
On the Standard C18 Column: The C18 column provides a baseline separation, but the resolution between the two key isomers (1,5- and 1,3-dimethyl-4-nitropyrazole) is suboptimal (R_s = 1.45), indicating significant peak overlap. This is expected, as the separation is driven primarily by small differences in overall hydrophobicity. The similar structures result in very close retention times.
On the Phenyl-Hexyl Column: A significant improvement in separation is observed on the Phenyl-Hexyl column. The resolution between the two isomers increases to 2.80, achieving baseline separation. This is accompanied by an increase in selectivity from 1.04 to 1.09.
Causality Behind the Improved Separation: The enhanced performance of the Phenyl-Hexyl column is attributed to its unique stationary phase chemistry.[6] The electron-rich phenyl rings in the stationary phase can engage in π–π stacking interactions with the aromatic pyrazole rings of the analytes. The positioning of the methyl and nitro groups on the isomers subtly alters the accessibility and electron density of the pyrazole ring, leading to differential π–π interactions.
-
1,3-Dimethyl-4-nitropyrazole likely engages more effectively in these π-π interactions compared to the 1,5-isomer, resulting in its stronger retention and later elution time.
-
The overall retention times for all analytes are longer on the Phenyl-Hexyl column, suggesting that secondary interactions (beyond simple hydrophobicity) are a dominant retention mechanism for this class of compounds. This change in the retention mechanism is the key to improving selectivity.[9]
Conclusion and Recommendations
The separation of dimethyl-nitropyrazole isomers is a challenging task that requires careful selection of the HPLC stationary phase. While a standard C18 column can provide partial separation, it is often insufficient for achieving the baseline resolution required for accurate quantification.
This guide demonstrates that leveraging alternative separation mechanisms is crucial. A Phenyl-Hexyl column offers superior selectivity and resolution for dimethyl-nitropyrazole isomers by introducing π–π interactions as a significant retention mechanism. This exploits the subtle differences in the electronic structure of the isomers, which are not effectively differentiated by hydrophobicity alone.
For researchers working with aromatic positional isomers, it is highly recommended to:
-
Screen Multiple Column Chemistries: Do not rely solely on C18. Include columns with different selectivities, such as Phenyl, Biphenyl, or polar-embedded phases, during method development.[8][10]
-
Optimize Mobile Phase: While not the focus here, adjusting the organic modifier (e.g., trying methanol instead of acetonitrile) or additives can further fine-tune selectivity.[11][12]
By systematically evaluating column chemistry, scientists can develop robust and reliable HPLC methods capable of resolving even the most challenging isomeric mixtures, ensuring data integrity in research and development.
References
- BenchChem Technical Support Team. (2025).
- El-Shorbagi, A., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Dippold, A. A., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed.
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
- Safyanova, I., et al. (n.d.). 3,5-Dimethyl-4-nitroso-1H-pyrazole.
- Abdel-latif, E., et al. (2025). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Springer.
- Lin, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
- Li, Y., et al. (n.d.). Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. Wiley Online Library.
- Zhang, J., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
- Isert, D. G., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC.
- Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps. Thermo Fisher Scientific - US.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- Dong, M. W., & Lam, G. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Bakr, A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][11]triazin-7(6H)-ones and Derivatives. MDPI.
- Al-Majid, A. M., et al. (2025). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.
- Wang, R., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Isert, D. G., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Semantic Scholar.
- Chromatography Online. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Wiczling, P., et al. (2020).
- Grcman, M., et al. (n.d.).
- Agilent Technologies. (n.d.).
- MicroSolv Technology Corporation. (2025).
- Klapötke, T. M., et al. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Rusak, V. N., et al. (2025). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Springer.
- Grcman, M., et al. (2025). (PDF) Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography.
- Desmet, G., et al. (2020). Comparison Techniques for HPLC Column Performance.
- Agilent Technologies. (n.d.). Choosing HPLC Columns for Faster Analysis Smaller and Faster. Agilent.
- Singh, R., et al. (2023). Comparative study of four different C 18 HPLC columns with different particle sizes and lengths for the optimization of UV absorbing engine coolant additives analysis. OUCI.
Sources
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- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method Development Steps | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. Comparative study of four different C 18 HPLC columns with different particle sizes and lengths for the optimization of… [ouci.dntb.gov.ua]
- 8. welch-us.com [welch-us.com]
- 9. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
13C NMR characterization of 1,4-disubstituted-5-nitropyrazoles
Advanced C NMR Characterization of 1,4-Disubstituted-5-Nitropyrazoles: A Comparative Methodology Guide
1,4-disubstituted-5-nitropyrazoles represent a privileged scaffold in the development of energetic materials, agrochemicals, and targeted therapeutics. However, the regiochemical assignment of their pyrazole core carbons (C3, C4, and C5) via standard 1D
To establish a self-validating analytical system, researchers must move beyond empirical shift comparisons and adopt multiparametric methodologies. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary approaches for characterizing these complex heterocycles: 1D NMR empirical assignment, 2D NMR heteronuclear correlation, and DFT-GIAO computational prediction.
The Analytical Challenge & Methodology Comparison
In a 1,4-disubstituted-5-nitropyrazole, the C3 position remains unsubstituted (bearing a proton), while C4 bears a carbon/heteroatom substituent and C5 bears the nitro group.
-
Method A: 1D
C NMR & Empirical Rules (The Baseline) Empirical assignments often rely on the general trend that the C-NO carbon in 5-nitropyrazoles is shifted downfield by approximately 10 ppm compared to its 3-nitro counterparts . While fast, this method lacks causality. If the C4 substituent is highly deshielding (e.g., an aryl group), the C4 resonance can shift into the C5 region, leading to misassignment. -
Method B: 2D NMR (HSQC + HMBC) (The Gold Standard) This is a self-validating system. Because C3 bears a proton,
H- C HSQC immediately identifies the C3 carbon. Subsequently, H- C HMBC differentiates the quaternary C4 and C5 carbons via distinct and long-range couplings from the H3 proton, the N1-substituent, and the C4-substituent. -
Method C: DFT-GIAO Computational Prediction (The Orthogonal Validator) When experimental NMR lacks sufficient proton handles (e.g., if N1 and C4 substituents are fully halogenated), computational prediction becomes necessary. As demonstrated in recent computational studies on polynitropyrazoles, DFT-GIAO methods using the B3LYP/6-311++G(d,p) basis set provide highly accurate absolute shieldings that correlate well with experimental data .
Table 1: Performance Comparison of Analytical Methodologies
| Methodology | Primary Data Output | Confidence Level | Throughput | Best Use Case |
| 1D | 1D Chemical Shifts ( | Low to Medium | High (< 30 mins) | Routine purity checks of known, previously fully characterized batches. |
| 2D HSQC + HMBC | Very High | Medium (2-4 hours) | De novo structural elucidation and definitive regiochemical assignment. | |
| DFT-GIAO | Predicted Shielding Tensors | High | Low (Requires HPC) | Orthogonal validation for molecules lacking aliphatic/aromatic proton handles. |
Quantitative Data: Expected Chemical Shifts & Couplings
To successfully execute the 2D NMR strategy, one must understand the expected chemical shift ranges and the causal logic behind the HMBC cross-peaks. The table below summarizes the diagnostic data for a typical 1-alkyl/aryl-4-alkyl/aryl-5-nitropyrazole.
Table 2: Representative C NMR Data & Diagnostic HMBC Logic
| Carbon Position | Typical Shift Range (ppm) | Multiplicity (DEPT-135) | Key HMBC Correlations (Diagnostic Proof) |
| C3 | 135.0 – 145.0 | CH (Positive) | Correlates with C4-substituent protons ( |
| C4 | 105.0 – 125.0 | C (Quaternary) | Correlates with H3 ( |
| C5 (C-NO | 130.0 – 145.0 | C (Quaternary) | Correlates with H3 ( |
Causality Note: The definitive proof of the C5 assignment is the
Experimental Protocols
Protocol A: Optimized 2D NMR Acquisition for Nitropyrazoles
This protocol ensures the capture of weak long-range couplings necessary for differentiating C4 and C5.
-
Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of DMSO-
. Rationale: Nitropyrazoles often exhibit strong dipole-dipole aggregation in non-polar solvents like CDCl , which can broaden signals. DMSO- disrupts these aggregates, yielding sharper lines. -
HSQC Acquisition: Set up a
H- C HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems). Optimize the one-bond coupling constant ( ) to 145 Hz , which accurately reflects the enamine-like C-H bond of the pyrazole C3 position. -
HMBC Acquisition: Set up a
H- C HMBC experiment. Crucially, optimize the long-range coupling delay for = 8 Hz . Rationale: The coupling from the N1-alkyl/aryl protons to the C5 carbon typically falls between 6–9 Hz. Setting the delay for 8 Hz maximizes the intensity of this critical diagnostic cross-peak. -
Data Processing: Apply zero-filling to a 2K x 1K matrix and utilize a squared sine-bell apodization function (
shifted) in both dimensions to enhance resolution before 2D Fourier transformation.
Protocol B: DFT-GIAO Computational Validation
Use this workflow when experimental NMR lacks sufficient proton handles.
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the global minimum. Pay special attention to the torsion angle of the N1 and C4 substituents relative to the pyrazole plane, as this dictates the
-conjugation and resulting chemical shifts. -
Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. Ensure no imaginary frequencies are present in the vibrational analysis.
-
NMR Shielding Calculation: Execute the Gauge-Invariant Atomic Orbital (GIAO) calculation on the optimized geometry using the identical basis set.
-
Chemical Shift Derivation: Convert the calculated absolute shieldings (
) to chemical shifts ( ) using the established empirical linear regression equation for nitropyrazoles: .
Logical Workflow Visualization
The following diagram illustrates the self-validating logical sequence required to unambiguously assign the pyrazole core carbons.
Caption: Multiparametric 13C NMR assignment workflow for 1,4-disubstituted-5-nitropyrazoles.
Conclusion
Relying solely on 1D
References
-
Kurpet, M., Dąbrowska, A., Jarosz, M. M., Kajewska-Kania, K., Kuźnik, N., & Suwiński, J. W. "Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles." Beilstein Journal of Organic Chemistry, 2013, 9, 1517-1525.[Link]
-
Alcorta, A., Claramunt, R. M., Elguero, J., & Alkorta, I. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2025, 64(1), 97-113.[Link]
Safety Operating Guide
Proper Disposal Procedures for 1,4-Dimethyl-5-nitro-1H-pyrazole
Executive Safety Directive
1,4-Dimethyl-5-nitro-1H-pyrazole (CAS: 70951-89-2) belongs to the nitropyrazole class of compounds. While often used as stable building blocks in medicinal chemistry, nitro-functionalized heterocycles must be treated as potentially energetic materials until specific calorimetry data proves otherwise.
Immediate Action Required:
-
Do NOT dispose of this compound in general organic waste streams.
-
Do NOT mix with strong reducing agents, amines, or acetone/ketone waste (risk of exothermic condensation).
-
Primary Disposal Path: High-temperature incineration with NOx scrubbing.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound poses risks of acute toxicity and potential shock sensitivity if dried and crystallized in pure form.
| Property | Specification |
| Chemical Name | 1,4-Dimethyl-5-nitro-1H-pyrazole |
| CAS Number | 70951-89-2 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Physical State | Solid (typically pale yellow to off-white) |
| Hazard Class (RCRA) | Potentially D003 (Reactive) or D001 (Ignitable) depending on formulation. |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A |
Mechanistic Hazard Insight
The nitro group (
Pre-Disposal Stabilization & Handling
Before moving waste to central accumulation areas, the material must be stabilized to prevent accidental activation during transport.
A. Solid Waste (Pure Substance)
-
Hydration: If the material is old or dried out, dampen it slightly with a compatible phlegmatizer (inert solvent) like ethanol or water (if compatible with downstream incineration) to reduce shock sensitivity.
-
Anti-Static Protocol: Use anti-static tools (wood or conductive plastic). Never use metal spatulas on dry nitropyrazoles, as friction can initiate decomposition.
B. Liquid Waste (Reaction Mixtures)
-
Segregation: Isolate from general organic solvents.
-
pH Check: Ensure the solution is neutral (pH 6-8) .
-
Why? Acidic conditions can destabilize the ring; basic conditions can trigger nucleophilic attack on the nitro group.
-
-
Peroxide Check: If stored in ether/THF, verify peroxide levels are <10 ppm before consolidation.
Disposal Workflow: The "Zero-Residue" Protocol
This protocol ensures complete destruction of the heterocyclic core and the nitro group without generating toxic secondary metabolites in the environment.
Step 1: Waste Stream Characterization
Determine the physical state and purity.
-
Stream A (Pure Solid/High Conc.): Pack as "Reactive Solid."
-
Stream B (Dilute Solution <5%): Pack as "Toxic Flammable Organic."
Step 2: Container Selection & Packaging
-
Primary Container: High-density polyethylene (HDPE) wide-mouth jar. Avoid glass for solid reactive waste to prevent shrapnel in case of an event.
-
Secondary Containment: Place the HDPE jar inside a clear plastic bag, then into a secondary spill-proof bin.
-
Headspace: Leave 10-15% headspace to accommodate potential off-gassing.
Step 3: Labeling Strategy
Standard labels are insufficient. Use the following descriptive text to alert EHS personnel:
CAUTION: NITROPYRAZOLE DERIVATIVE
Contains: 1,4-Dimethyl-5-nitro-1H-pyrazole
Hazards: Acute Toxin, Potential Energetic/Shock Sensitive.
Instruction: INCINERATE ONLY. DO NOT BULK WITH OXIDIZERS.
Step 4: Professional Incineration
The only validated disposal method is Rotary Kiln Incineration operating at >1000°C with a residence time >2 seconds.
-
Mechanism: High temperature cleaves the N-N bond of the pyrazole and oxidizes the nitro group to
and . -
Scrubbing: The facility must have wet scrubbers to capture the resulting
gases, preventing acid rain formation.
Visualization: Decision Logic for Disposal
Caption: Logic flow for segregating and packaging nitropyrazole waste based on physical state to ensure safe transport to incineration.
Emergency Spill Response
In the event of a spill outside a fume hood, immediate containment is critical to prevent dust inhalation and environmental contamination.[3]
-
Evacuate & Ventilate: Clear the area. If the powder is airborne, wait 15 minutes for settling.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P100 respirator (or N95 minimum) to avoid inhaling toxic dust.
-
Wet Method (Critical):
-
Do NOT dry sweep. Friction can trigger decomposition.
-
Cover the spill with a pad soaked in inert solvent (e.g., ethanol) or water.
-
Gently scoop the wet material using a plastic scoop (spark-proof).
-
-
Decontamination: Wash the surface with a dilute surfactant solution. Collect all rinsate as hazardous waste.
Regulatory Compliance (US Focus)
Adherence to these regulations is mandatory for legal compliance and safety.
-
RCRA (Resource Conservation and Recovery Act):
-
While 1,4-Dimethyl-5-nitro-1H-pyrazole is not explicitly P-listed or U-listed, it must be characterized by the generator.
-
D001 (Ignitability): Applicable if the waste formulation has a flash point <60°C.
-
D003 (Reactivity): Applicable if the material is capable of detonation or explosive decomposition. Recommendation: Classify as D003 to ensure highest safety handling priority.
-
-
DOT (Department of Transportation):
-
Shipping Name: Flammable Solid, Organic, n.o.s. (if solid) or Toxic Solids, Organic, n.o.s. depending on purity.[4]
-
UN Number: Likely UN 1325 or UN 2811 .
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12814674 (1,4-Dimethyl-5-nitro-1H-pyrazole). PubChem.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][5] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Relevant sections on Nitroaryl and Nitroheterocyclic compounds). Elsevier. (Standard reference text for chemical reactivity).
Sources
A Senior Application Scientist's Guide to Handling 1,4-Dimethyl-5-nitro-1H-pyrazole: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling of 1,4-Dimethyl-5-nitro-1H-pyrazole. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for managing this compound in the laboratory. Our approach is built on the core principles of risk assessment and procedural validation, ensuring that every step, from receiving to disposal, is conducted with precision and care.
While a specific Safety Data Sheet (SDS) for 1,4-Dimethyl-5-nitro-1H-pyrazole is not always readily available, its structure—featuring both a pyrazole ring and a nitro functional group—provides clear indicators of its potential hazards. By analyzing structurally similar compounds, we can establish a conservative and robust safety protocol. The guidance herein is synthesized from established safety standards for nitroaromatic compounds and pyrazole derivatives, which are known to possess potential toxicity and reactivity.[1]
Hazard Assessment: A Proactive Stance on Safety
The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards. Based on data from analogous compounds like 5-Nitro-1H-pyrazole and 4-Nitro-1H-pyrazole, we must treat 1,4-Dimethyl-5-nitro-1H-pyrazole as a hazardous substance.
The primary hazards are summarized below:
| Hazard Classification | Description | Rationale & Representative Citations |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to systemic effects. | Category 4 classification is common for nitropyrazole compounds.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact can lead to redness and discomfort. | Classified as a Category 2 skin irritant based on similar structures.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Splashes can result in significant eye damage. | Classified as a Category 2 eye irritant.[2][3][4] |
| Respiratory Tract Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | A common hazard for powdered chemical compounds.[3][4][6] |
| Hazardous Decomposition | Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and carbon oxides. | A known risk for nitro-containing organic molecules when exposed to high heat.[2][7] |
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is required. The inner glove provides baseline protection, while the outer glove absorbs initial contact and can be removed immediately after a task, minimizing cross-contamination.[1][8] Gloves must be inspected for integrity before each use and disposed of as hazardous waste.[9] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working under pressure.[1][9] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat provides a critical barrier against spills and prevents contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound must occur within a certified chemical fume hood to control airborne particles.[9] If weighing outside a fume hood is unavoidable, a NIOSH-approved N95 (or higher) respirator is required to prevent inhalation of fine powders.[10] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from potential spills.[10] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, validated workflow is paramount for safety and experimental reproducibility.
Preparation and Engineering Controls
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is operational and certified. The sash should be positioned as low as possible to maximize protection.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper, glassware, and pre-labeled waste containers, and place them inside the fume hood.
-
Establish a Decontamination Area: Designate a specific area within the fume hood for decontaminating equipment after use.
Handling and Experimental Workflow
-
Weighing the Compound:
-
Perform all weighing operations on a tared weigh paper or in a vial within the fume hood to contain any dust.[10]
-
Use a micro-spatula to carefully transfer the solid. Avoid any actions that could generate airborne particles.
-
If any dust is generated, allow it to settle within the fume hood before proceeding.[10]
-
-
Dissolution and Reaction:
-
Add solvent to the solid slowly to avoid splashing.
-
If the reaction is exothermic, prepare an ice bath for temperature control.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Wipe down the work area within the fume hood.
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container before leaving the fume hood area.[8]
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[4][9]
-
The following diagram illustrates the essential workflow for safely handling 1,4-Dimethyl-5-nitro-1H-pyrazole from preparation to disposal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. combi-blocks.com [combi-blocks.com]
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- 8. pppmag.com [pppmag.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
